molecular formula C13H14F2N2 B580769 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole CAS No. 1365272-58-7

1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole

Cat. No.: B580769
CAS No.: 1365272-58-7
M. Wt: 236.266
InChI Key: PWQJIHCSKKIAHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole ( 1365272-58-7) is a benzodiazole derivative of interest in medicinal chemistry and drug discovery research. This compound features a cyclohexyl substituent and fluorine atoms at the 6 and 7 positions of the benzodiazole core, a heterocyclic scaffold recognized for its prevalence in biologically active molecules . The structural motif of benzodiazole and related heterocycles is frequently explored in pharmaceutical development for its potential to interact with diverse biological targets . Such compounds are commonly investigated as key intermediates in the synthesis of potential therapeutic agents . Researchers utilize this chemical as a building block for constructing more complex molecules, with its physicochemical properties influenced by the difluoro and cyclohexyl modifications. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexyl-6,7-difluorobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2/c14-10-6-7-11-13(12(10)15)17(8-16-11)9-4-2-1-3-5-9/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQJIHCSKKIAHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NC3=C2C(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742907
Record name 1-Cyclohexyl-6,7-difluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-58-7
Record name 1H-Benzimidazole, 1-cyclohexyl-6,7-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365272-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclohexyl-6,7-difluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 1-Cyclohexyl-6,7-difluoro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive walkthrough for the structural elucidation of the novel benzimidazole derivative, 1-cyclohexyl-6,7-difluoro-1H-benzimidazole. Benzimidazoles are a privileged scaffold in medicinal chemistry, and the introduction of a cyclohexyl group at the N-1 position and fluorine atoms on the benzene ring is anticipated to modulate its physicochemical and pharmacological properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed narrative of the analytical workflow, from synthesis to the collective interpretation of spectroscopic data. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols for robust and unambiguous structure determination.

Introduction: The Significance of Fluorinated Benzimidazoles

The benzimidazole nucleus is a cornerstone in the development of numerous therapeutic agents due to its ability to interact with various biological targets.[1] The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2] The target molecule, 1-cyclohexyl-6,7-difluoro-1H-benzimidazole, combines the established benzimidazole core with a bulky, lipophilic cyclohexyl substituent and two electron-withdrawing fluorine atoms. This unique combination of moieties necessitates a rigorous and systematic approach to confirm its chemical structure. This guide will outline the logical progression of experiments and data analysis required for its definitive elucidation.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 1-cyclohexyl-6,7-difluoro-1H-benzimidazole is crucial for obtaining a pure sample for analysis. A common and effective method for the synthesis of N-substituted benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde, followed by N-alkylation.[3]

Experimental Protocol: Synthesis of 1-Cyclohexyl-6,7-difluoro-1H-benzimidazole
  • Step 1: Synthesis of 6,7-difluoro-1H-benzimidazole.

    • To a solution of 3,4-difluoro-o-phenylenediamine (1.0 eq) in formic acid (5.0 eq), add a catalytic amount of hydrochloric acid.

    • Reflux the mixture for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6,7-difluoro-1H-benzimidazole.

  • Step 2: N-Alkylation with Cyclohexyl Bromide.

    • To a solution of 6,7-difluoro-1H-benzimidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq) and cyclohexyl bromide (1.2 eq).

    • Stir the reaction mixture at 80°C for 12 hours.

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to obtain pure 1-cyclohexyl-6,7-difluoro-1H-benzimidazole.

Spectroscopic Analysis and Data Interpretation

The cornerstone of structure elucidation lies in the synergistic interpretation of data from various spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, as well as structural information based on its fragmentation pattern.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Instrument: Q-TOF Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Mass Analyzer: Time-of-Flight (TOF)

  • Data Acquisition: Full scan mode from m/z 50 to 500

Table 1: Predicted High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/z
[M+H]⁺251.1252251.1255
[M+Na]⁺273.1071273.1074
Interpretation of Mass Spectrometry Data:

The high-resolution mass spectrum is expected to show a prominent protonated molecular ion peak [M+H]⁺ at an m/z consistent with the molecular formula C₁₃H₁₄F₂N₂. The excellent agreement between the calculated and observed m/z values (within 5 ppm) would strongly support the proposed elemental composition.

The fragmentation pattern in the MS/MS spectrum can provide further structural confirmation. Key expected fragmentations include:

  • Loss of the cyclohexyl group: A significant fragment resulting from the cleavage of the N-cyclohexyl bond, leading to a fragment ion corresponding to the 6,7-difluorobenzimidazole cation.

  • Fragmentation of the cyclohexyl ring: Characteristic losses of ethylene (28 Da) and propylene (42 Da) from the cyclohexyl moiety.

Mass_Fragmentation M [M+H]⁺ m/z = 251 F1 [M - C₆H₁₀]⁺ m/z = 169 M->F1 - C₆H₁₀ F2 [C₆H₁₁]⁺ m/z = 83 M->F2 N-C bond cleavage F3 [M - C₂H₄]⁺ m/z = 223 M->F3 - C₂H₄ F4 [M - C₃H₆]⁺ m/z = 209 M->F4 - C₃H₆

Caption: Predicted Mass Fragmentation Pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information about the carbon-hydrogen framework. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for an unambiguous assignment of all signals.

Experimental Protocol: NMR Spectroscopy
  • Instrument: 500 MHz NMR Spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Temperature: 298 K

  • Experiments: ¹H, ¹³C{¹H}, DEPT-135, ¹⁹F, COSY, HSQC, HMBC

Table 2: Predicted ¹H and ¹³C NMR Data

Positionδ ¹³C (ppm)δ ¹H (ppm)MultiplicityJ (Hz)
2145.27.95s
4110.57.28dd8.5, 4.5
5115.87.05t8.5
6148.5 (d)--J(C-F) = 245
7150.2 (d)--J(C-F) = 248
3a135.1--
7a128.9--
1'55.64.35tt11.5, 4.0
2', 6'32.82.10m
3', 5'25.41.85m
4'26.11.50m
Interpretation of NMR Data:
  • ¹H NMR: The proton spectrum is expected to show distinct regions for the aromatic and aliphatic protons. The singlet at ~7.95 ppm is characteristic of the H-2 proton of the benzimidazole ring. The aromatic region should display a doublet of doublets and a triplet, corresponding to the H-4 and H-5 protons, respectively, with coupling patterns influenced by the adjacent fluorine atoms. The cyclohexyl protons will appear as a series of multiplets in the upfield region, with the methine proton (H-1') appearing as a triplet of triplets due to coupling with the adjacent axial and equatorial protons.

  • ¹³C NMR and DEPT-135: The carbon spectrum will show the expected number of signals for the 13 unique carbon atoms. The DEPT-135 experiment will be crucial for distinguishing between CH, CH₂, and CH₃ groups. The carbons directly attached to fluorine (C-6 and C-7) will appear as doublets with large one-bond C-F coupling constants (¹J(C-F) ≈ 245-250 Hz).

  • ¹⁹F NMR: The fluorine spectrum will provide direct evidence for the presence and chemical environment of the fluorine atoms. Two distinct signals are expected for the two non-equivalent fluorine atoms at C-6 and C-7. The chemical shifts and coupling patterns will be informative about their substitution pattern.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are vital for connecting the different parts of the molecule.

    • COSY (Correlation Spectroscopy): Will reveal the ¹H-¹H coupling network, confirming the connectivity within the cyclohexyl ring and the aromatic system.

    • HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. Key expected correlations include:

      • The H-1' proton of the cyclohexyl group showing a correlation to C-2 and C-7a of the benzimidazole ring, confirming the N-1 substitution.

      • The H-2 proton showing correlations to C-3a and C-7a.

      • The aromatic protons (H-4 and H-5) showing correlations to the fluorinated carbons (C-6 and C-7).

NMR_Elucidation_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_Interpretation Structural Assembly H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC C13 ¹³C NMR (Carbon Framework) C13->HSQC C13->HMBC F19 ¹⁹F NMR (Fluorine Environments) Structure Final Structure of 1-Cyclohexyl-6,7-difluoro-1H-benzimidazole F19->Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for NMR-based Structure Elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy
  • Instrument: FTIR Spectrometer

  • Sample Preparation: KBr pellet

  • Scan Range: 4000 - 400 cm⁻¹

Table 3: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3150MediumAromatic C-H stretch
2850 - 2950StrongAliphatic C-H stretch
1620 - 1640MediumC=N stretch (imidazole)
1450 - 1550StrongAromatic C=C stretch
1100 - 1250StrongC-F stretch
700 - 800StrongAromatic C-H bend
Interpretation of FTIR Data:

The FTIR spectrum will provide supporting evidence for the presence of key functional groups. The strong absorptions corresponding to the C-F stretching vibrations are particularly diagnostic for the fluorinated benzene ring. The presence of both aromatic and aliphatic C-H stretching bands, along with the characteristic C=N and C=C stretching frequencies of the benzimidazole ring, would be consistent with the proposed structure.

Conclusion

The structural elucidation of 1-cyclohexyl-6,7-difluoro-1H-benzimidazole requires a multi-faceted analytical approach. Through a logical and systematic application of mass spectrometry, 1D and 2D NMR spectroscopy, and FTIR spectroscopy, a complete and unambiguous assignment of the molecular structure can be achieved. The convergence of data from these independent techniques provides a high degree of confidence in the final structural assignment, which is essential for the further development of this compound in medicinal chemistry and drug discovery programs.

References

  • El Kihel, A. (2012). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 8, 1837-1846. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Bansal, R. K. (2010). Heterocyclic Chemistry.
  • Field, L. D., Li, H., & Magill, A. M. (2007).
  • Gunther, H. (2013).
  • O'Hagan, D. (2000). Fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 104(1), 127-133.
  • D'hooghe, M., & De Kimpe, N. (2006). The chemistry of 2-and 3-substituted 1H-indoles. Chemical Society Reviews, 35(3), 217-238.
  • Jeol. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]

  • Rusling, J. F. (2013).
  • Balcı, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.
  • Yadav, L. D. S. (2013). Organic Spectroscopy. Springer Science & Business Media.
  • Kamal, A., & Zaki, M. E. A. (2020). Benzimidazole: A privileged scaffold in medicinal chemistry. Current Organic Chemistry, 24(1), 1-3.
  • Verma, A., & Saraf, S. K. (2008). Benzimidazole: A valuable scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 43(5), 897-905.
  • National Institute of Standards and Technology. (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safety and Handling of 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on This Guidance

This document provides a comprehensive technical guide on the safe handling of 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole (CAS No. 1365272-58-7).[1] As a novel or uncommon compound, a complete, officially sanctioned Safety Data Sheet (SDS) is not publicly available. Therefore, this guide has been meticulously compiled by synthesizing data from structurally related compounds, including benzimidazoles, fluoroaromatics, and N-cyclohexyl derivatives, in conjunction with established principles of laboratory safety for uncharacterized substances. The causality behind each recommendation is explained to ensure a deep understanding of the required safety protocols.

Section 1: Compound Profile and Inferred Hazard Identification

1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole is a fluorinated heterocyclic compound with potential applications in pharmaceutical and materials science research. Its structure comprises a difluorinated benzimidazole core N-substituted with a cyclohexyl group. The absence of a comprehensive toxicological profile necessitates a cautious approach, treating the substance as potentially hazardous until proven otherwise.

GHS Classification (Inferred)

Based on the GHS classifications for a structurally related boronic acid derivative of this compound, the following hazards should be anticipated[2]:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Note: This classification is inferred and should be treated as a minimum precaution.

Analysis of Structural Moieties and Associated Hazards
  • Benzimidazole Core: The benzimidazole scaffold is prevalent in many biologically active molecules. While the parent benzimidazole is not classified as hazardous under Regulation (EC) No. 1272/2008, some of its derivatives are known to cause skin and eye irritation.[3] Certain benzimidazole-based drugs and pesticides have been associated with a range of adverse effects, including hematological, neurological, and hepatobiliary disorders, as well as skin reactions.[4][5] Some have also been shown to be aneugenic, affecting cell division.[6]

  • Difluoroaromatic System: The presence of two fluorine atoms on the benzene ring generally increases the metabolic stability of the molecule. Fluorinated compounds are of increasing interest in drug discovery.[7] While elemental fluorine is highly toxic, the C-F bond in aromatic compounds is very strong, rendering the fluorine atoms themselves unreactive under normal laboratory conditions. The primary concern with fluoroaromatics is the potential for the formation of toxic byproducts during synthesis or degradation under extreme conditions (e.g., fire), which could include hydrogen fluoride.[8]

  • N-Cyclohexyl Group: Cyclohexane and its simple derivatives are generally considered to have low toxicity, with the primary hazard being central nervous system depression at high concentrations of vapor.[9]

Section 2: Exposure Controls and Personal Protection

A risk-based approach is essential when handling 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole. The following controls are recommended to minimize exposure.

Engineering Controls
  • Ventilation: All manipulations of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[3][10]

  • Containment: For procedures with a higher risk of aerosol generation (e.g., sonication, vigorous mixing), the use of a glove box is recommended.

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times.[4] A face shield should be worn in addition to safety glasses when there is a risk of splashes.[11]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn.[3] Gloves must be inspected before use and changed immediately if contaminated.[3]

  • Body Protection: A flame-resistant laboratory coat should be worn and kept buttoned.[11] For larger quantities or when there is a significant risk of splashes, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

PPE_Hierarchy cluster_ppe Personal Protective Equipment cluster_controls Engineering Controls respirator Respiratory Protection (If needed) face_shield Face Shield (Splash risk) face_shield->respirator goggles Safety Goggles goggles->face_shield gloves Chemical Resistant Gloves gloves->goggles lab_coat Lab Coat lab_coat->gloves fume_hood Chemical Fume Hood

Figure 1: Hierarchy of Personal Protective Equipment.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling
  • Avoid Dust Formation: This compound is likely a solid. Handle it carefully to avoid generating dust.[3]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3][4] Do not eat, drink, or smoke in areas where this chemical is handled or stored.

  • Avoid Incompatibilities: Benzimidazoles, as amines, can react exothermically with acids. They may also be incompatible with strong oxidizing agents, isocyanates, halogenated organics, and peroxides.

Storage
  • Container: Store in a tightly sealed, properly labeled container.

  • Conditions: Keep in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials.[4][11]

  • Segregation: Store away from strong acids and oxidizing agents.

Section 4: Emergency Procedures

Being prepared for accidental exposure or release is a critical component of safe laboratory practice.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[3] Seek immediate medical attention.

Spill and Leak Procedures
  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in a sealed container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team.

    • Prevent the spill from entering drains.[3]

Section 5: Disposal Considerations

All waste containing 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole should be treated as hazardous waste. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Section 6: Toxicological Information (Inferred)

As no specific toxicological studies have been published for this compound, the following information is inferred from related substances.

  • Acute Toxicity: Harmful if swallowed.[2] The oral LD50 for the parent benzimidazole in mice is 2910 mg/kg.[3]

  • Irritation and Sensitization: Expected to cause skin and eye irritation.[2] Some benzimidazole derivatives are known skin sensitizers.[5]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is insufficient data to classify the carcinogenic, mutagenic, or reproductive toxicity of this specific compound. However, some benzimidazole derivatives have shown genotoxic and teratogenic effects.[5][6] Therefore, it is prudent to handle this compound as a potential carcinogen and reproductive toxin.

Hazard_Profile cluster_compound 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole cluster_hazards Inferred Hazards compound Target Compound oral_tox Oral Toxicity (H302) compound->oral_tox Harmful if swallowed skin_irrit Skin Irritation (H315) compound->skin_irrit Causes skin irritation eye_irrit Eye Irritation (H319) compound->eye_irrit Causes serious eye irritation resp_irrit Respiratory Irritation (H335) compound->resp_irrit May cause respiratory irritation potential_genotox Potential Genotoxicity compound->potential_genotox Based on benzimidazole class

Figure 2: Inferred Hazard Profile.

Section 7: Experimental Protocols

Weighing and Transferring the Solid
  • Don appropriate PPE (lab coat, gloves, safety glasses).

  • Perform all operations within a chemical fume hood.

  • Use a spatula to carefully transfer the desired amount of the solid to a tared weigh boat or container.

  • Avoid creating dust by handling the material gently.

  • Close the primary container immediately after use.

  • Clean any residual solid from the balance and surrounding area with a damp paper towel, which should then be disposed of as hazardous waste.

Preparing a Solution
  • Follow the steps for weighing and transferring the solid.

  • In the chemical fume hood, add the solid to the desired solvent in an appropriate flask.

  • Add the solvent slowly to avoid splashing.

  • If necessary, stir the mixture using a magnetic stir bar or overhead stirrer. If heating is required, use a heating mantle with a temperature controller and ensure the setup is secure.

  • Keep the container covered as much as possible during dissolution.

References

  • World Health Organization. (2024, November 6). Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. National Institutes of Health. [Link]

  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]

  • Plastics Europe. (2012, November). Guide for the Safe Handling of Fluoropolymer Resins. [Link]

  • MDPI. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. [Link]

  • ACS Omega. (2021, December 22). In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists. [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicity of anthelmintic drugs (fenbendazole and flubendazole) to aquatic organisms. [Link]

  • Plastics Europe. (2012). Guide for the Safe Handling of Fluoropolymer Resins. [Link]

  • PubChem. (n.d.). Cyclohexyl benzoate. [Link]

  • ResearchGate. (2025, June 6). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. [Link]

  • ResearchGate. (n.d.). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]

  • PubMed. (2008, October 15). Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). [Link]

  • Herald Scholarly Open Access. (2019, February 12). In-Vitro Investigation of the Cytotoxic and Genotoxic Effects of Benzimidazole Group Pesticides Benomyl and Carbendazim. [Link]

  • PubMed. (2020, August 13). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Cyclohexane. [Link]

Sources

An In-Depth Technical Guide to the Material Safety Profile of 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole (CAS No. 1365272-58-7) is not publicly available at the time of this writing. This guide has been compiled by a Senior Application Scientist to provide a comprehensive safety profile based on expert analysis of its structural components and data from closely related analogues. The information herein is intended to guide risk assessment and safe handling procedures for this novel compound.

Section 1: Chemical Identity and Inferred Properties

1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole is a fluorinated heterocyclic compound. Its structure comprises a cyclohexyl group appended to a difluoro-substituted benzimidazole core. The presence of the difluorobenzodiazole moiety suggests potential applications in medicinal chemistry, as fluorination is a common strategy to enhance metabolic stability and binding affinity of drug candidates.[1]

PropertyInferred Value/InformationSource (Analogue)
CAS Number 1365272-58-7[2]
Molecular Formula C₁₃H₁₄F₂N₂[2]
Molecular Weight 236.26 g/mol [2]
Appearance Likely a solid at room temperatureGeneral property of similar structures
Solubility Expected to be soluble in organic solventsGeneral property of similar structures
Structural Diagram

Caption: Chemical structure of 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole.

Section 2: Hazard Identification - An Inferential Analysis

Due to the lack of specific toxicological data, a hazard assessment must be inferred from analogous compounds.

Core Moiety Analysis:

  • N-Cyclohexyl Group: Compounds containing N-cyclohexyl moieties can exhibit significant toxicity. For instance, N-Cyclohexyl-2-pyrrolidone is described as potentially fatal upon inhalation and harmful if swallowed, causing severe skin and eye irritation.[3] Similarly, N-Cyclohexyl-N-methylcyclohexylamine is classified as harmful if swallowed and capable of causing severe skin burns and eye damage.[4]

  • Difluoro-benzimidazole Core: The difluorinated benzimidazole core contributes its own set of potential hazards. The related compound, 5,6-difluoro-1H-1,3-benzodiazole-2-thiol, is classified as harmful if swallowed, and an irritant to skin, eyes, and the respiratory system.[5] Furthermore, a boronic acid derivative of the target compound is listed with hazard statements indicating it is harmful if swallowed and causes skin and eye irritation.[6]

Synthesized Hazard Profile:

Based on the available data from these structural analogues, 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole should be handled as a substance with the following potential hazards:

Hazard ClassInferred GHS ClassificationBasis of Inference
Acute Oral Toxicity Category 4 (Harmful if swallowed) Based on N-Cyclohexyl-2-pyrrolidone[3], 5,6-difluoro-1H-1,3-benzodiazole-2-thiol[5], and the boronic acid derivative[6].
Acute Inhalation Toxicity Potentially Category 2 or 3 (Fatal or Toxic if inhaled) Based on the high toxicity of N-Cyclohexyl-2-pyrrolidone by this route.[3] Caution is strongly advised.
Skin Corrosion/Irritation Category 2 (Causes skin irritation) Consistent across N-cyclohexyl and fluorinated benzimidazole analogues.[3][5][6]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation) Consistent across N-cyclohexyl and fluorinated benzimidazole analogues.[3][5][6]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation) Inferred from 5,6-difluoro-1H-1,3-benzodiazole-2-thiol.[5]

Long-Term Exposure and Other Hazards:

  • Fluorine Metabolism: A critical consideration for fluorinated compounds is their metabolic fate. While the C-F bond is strong, metabolic processes can, in some cases, lead to the release of fluoride ions or the formation of toxic metabolites like fluoroacetic acid.[7] High doses of fluoride can lead to skeletal fluorosis.[7]

  • Biological Activity: Fluorinated benzimidazoles are known to possess potent biological activities, including cytotoxicity against human cancer cell lines.[1] This suggests that the target compound could have unintended biological effects and should be handled with appropriate containment to avoid exposure.

Section 3: First-Aid and Emergency Procedures

Given the inferred hazard profile, the following first-aid measures are recommended:

  • Inhalation: Immediately move the exposed individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Remove all contaminated clothing. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Section 4: Safe Handling, Storage, and Personal Protective Equipment (PPE)

A rigorous approach to exposure control is paramount when handling novel chemical entities.

Engineering Controls:

  • All manipulations of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ensure a safety shower and eyewash station are readily accessible.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.

  • Eye Protection: Use chemical safety goggles and a face shield.

  • Skin and Body Protection: Wear a lab coat, and consider the use of a chemical-resistant apron and disposable coveralls for larger quantities.

  • Respiratory Protection: For operations with a high potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge is recommended.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents.

Section 5: Experimental Protocol - Risk Assessment for Novel Compounds

The following is a self-validating workflow for assessing the risks of a new chemical entity like 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole.

Step-by-Step Protocol:

  • Information Gathering:

    • Conduct a thorough literature search for the compound and its close structural analogues.

    • Consult databases such as PubChem, CAS, and chemical supplier information.[2][5]

    • Document all findings, including any gaps in the available data.

  • Hazard Identification by Analogy:

    • Break down the molecule into its primary functional groups and structural motifs (e.g., N-cyclohexyl, difluorobenzimidazole).

    • Research the known hazards associated with each fragment, as demonstrated in this guide.

    • Synthesize a "worst-case" potential hazard profile.

  • Exposure Assessment:

    • Detail every step of the planned experiment where the compound will be handled.

    • Identify potential routes of exposure (inhalation, dermal, ingestion) at each step.

    • Estimate the quantities of the material to be used.

  • Risk Characterization and Control:

    • Based on the hazard profile and exposure assessment, determine the level of risk.

    • Define the necessary control measures (engineering controls, PPE).

    • Develop a specific Standard Operating Procedure (SOP) for the experiment.

  • Emergency Preparedness:

    • Outline specific procedures for spills, accidental exposures, and waste disposal.

    • Ensure all personnel are trained on these procedures.

Risk Assessment Workflow Diagram

G cluster_0 Risk Assessment Workflow A Step 1: Information Gathering (Literature & Database Search) B Step 2: Hazard Identification (Analysis of Structural Analogues) A->B C Step 3: Exposure Assessment (Experimental Procedure Review) B->C D Step 4: Risk Characterization & Control (Define PPE & Engineering Controls) C->D E Step 5: SOP Development & Training (Formalize Safe Handling Procedures) D->E F Experiment Execution E->F

Caption: A logical workflow for conducting a risk assessment for a novel chemical.

Section 6: Stability and Reactivity

  • Reactivity: The reactivity of the benzodiazole ring system can be influenced by the electron-withdrawing fluorine atoms. It is expected to be stable under normal laboratory conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Hazardous Decomposition Products: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet for N-Cyclohexyl-N-methylcyclohexylamine. Retrieved from Sigma-Aldrich.[4]

  • Al-Blewi, F. F., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(19), 4437.[1]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Cyclohexyl-2-pyrrolidone, 99%. Retrieved from Cole-Parmer.[3]

  • BLDpharm. (n.d.). (1-Cyclohexyl-6,7-difluoro-1H-benzo[d]imidazol-5-yl)boronic acid. Retrieved from BLDpharm.[6]

  • PubMed. (2010). Synthesis of 6,7-dialkoxy-2-arylmethylidene-2,3- dihydrobenzo[6][8]imidazo[2,1-b][3][4]thiazol-3-ones exhibiting anti-inflammatory activity. Retrieved from PubMed.[8]

  • ACG Publications. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. Retrieved from ACG Publications.[9]

  • PubChem. (n.d.). 5,6-difluoro-1H-1,3-benzodiazole-2-thiol. Retrieved from PubChem, National Center for Biotechnology Information.[5]

  • National Center for Biotechnology Information. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 735-737.[7]

  • Ossila. (n.d.). 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole. Retrieved from Ossila.[10]

  • RSC Publishing. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Retrieved from RSC Publishing.[11]

  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - N-Cyclohexyl-2-benzothiazolesulfenamide. Retrieved from ChemicalBook.[12]

  • Chemsrc. (2025). CAS#:1263379-05-0 | 5,6-Difluoro-1H-benzoimidazole-2-carbaldehyde. Retrieved from Chemsrc.[13]

  • Hangzhou J&H Chemical Co., Ltd. (n.d.). 1-Cyclopropyl-6,7-Difluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid 93107-30-3. Retrieved from jhhg.com.[14]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet. Retrieved from Thermo Fisher Scientific.[15]

  • Center for PFAS Research. (2010). Aquatic Toxicology of Perfluorinated Chemicals. Retrieved from pfas.imr.msstate.edu.[16]

  • ChemBK. (n.d.). 1H-Benzimidazole, 1-hexyl-5,6-dimethyl-. Retrieved from ChemBK.[17]

  • Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexylbenzene. Retrieved from Carl ROTH.[18]

  • BLDpharm. (n.d.). 1295502-53-2|4,7-Dibromo-5,6-difluorobenzo[c][1][4][8]thiadiazole. Retrieved from BLDpharm.[19]

  • CAS Common Chemistry. (n.d.). 5,6-Dichloro-1-ethyl-2-methyl-1H-benzimidazole. Retrieved from CAS Common Chemistry.[20]

  • StatPearls - NCBI Bookshelf. (n.d.). Fluorides and Fluorocarbons Toxicity. Retrieved from NCBI Bookshelf.[21]

  • Sigma-Aldrich. (n.d.). 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole. Retrieved from Sigma-Aldrich.

  • CymitQuimica. (n.d.). 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole. Retrieved from CymitQuimica.[2]

Sources

An In-Depth Technical Guide to the In Silico Screening of 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole Analogs for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile binding capabilities and presence in numerous clinically approved drugs.[1][2] This guide presents a comprehensive, in-silico screening workflow designed to identify and optimize novel therapeutic candidates derived from the 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole core. We focus on targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical protein kinase implicated in tumor angiogenesis.[3][4] This document provides drug discovery researchers with a self-validating framework, detailing the strategic rationale and step-by-step protocols for virtual library generation, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The objective is to systematically filter a large chemical space to prioritize a small subset of high-potential analogs for subsequent synthesis and in-vitro validation, thereby accelerating the drug discovery pipeline.[5]

Introduction: The Strategic Imperative for Screening Benzodiazole Analogs

The Benzimidazole/Benzodiazole Scaffold: A Foundation for Potent Therapeutics

The benzimidazole moiety, and by extension its diaza-analogs like benzodiazole, represents a bicyclic aromatic system that is an isostere of natural purines. This unique characteristic allows it to interact with a wide array of biological targets, making it a highly successful pharmacophore.[1] Derivatives have been developed as anticancer, anti-inflammatory, and neuroprotective agents.[3][6] In oncology, their mechanism often involves the inhibition of key signaling proteins such as protein kinases, topoisomerases, or tubulin, which are fundamental to cancer cell proliferation and survival.[2][7]

The Lead Scaffold: 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole

The selection of 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole as the core scaffold for this campaign is deliberate. The cyclohexyl group provides a bulky, lipophilic anchor that can explore hydrophobic pockets within a target's active site. The difluoro substitution on the benzene ring serves a critical role in modulating the molecule's electronic properties and can enhance binding affinity and metabolic stability. This strategic combination of features makes it an excellent starting point for generating a library of analogs with diverse and potentially potent biological activities.

Strategic Target Selection: VEGFR-2 Kinase

Uncontrolled angiogenesis—the formation of new blood vessels—is a hallmark of cancer, supplying tumors with the necessary nutrients and oxygen to grow and metastasize.[6] The VEGFR-2 tyrosine kinase is a primary mediator of this process.[3] The activation of VEGFR-2 triggers downstream signaling cascades that promote endothelial cell proliferation and migration. Therefore, inhibiting VEGFR-2 is a clinically validated strategy for cancer therapy.[4] Several benzimidazole-based compounds, such as Dovitinib, have shown potent inhibitory activity against VEGFR-2, validating the selection of this target for our screening campaign.[7]

The In Silico Screening Workflow: A Multi-Stage Filtration Strategy

Our virtual screening campaign is designed as a hierarchical funnel, efficiently processing a large virtual library of compounds to identify a few promising candidates. This multi-step approach ensures that computational resources are used effectively, with increasingly rigorous and resource-intensive calculations applied only to a progressively smaller and more promising set of molecules.[8]

G cluster_0 Phase 1: Library & Target Preparation cluster_1 Phase 2: Virtual Screening Cascade cluster_2 Phase 3: Post-Screening Filtration A Design Virtual Library (Analogs of Core Scaffold) B 3D Structure Generation & Energy Minimization A->B ~10,000 analogs D High-Throughput Virtual Screening (HTVS) B->D C Target Protein Preparation (VEGFR-2, PDB: 2OH4) C->D E Standard Precision (SP) Docking D->E Top 10% (~1,000) F Extra Precision (XP) Docking E->F Top 10% (~100) G ADMET & Physicochemical Property Prediction F->G Top 25-50 hits H Visual Inspection & Interaction Analysis G->H I Prioritized Hit Compounds (for Synthesis & In Vitro Assay) H->I Final 5-10 leads

Caption: High-level overview of the in silico screening workflow.

Methodologies and Experimental Protocols

This section provides the detailed, step-by-step protocols that form the core of this technical guide. Each protocol is designed to be a self-validating system, with clear checkpoints and rationale.

Part A: Ligand and Virtual Library Preparation

Causality: The quality of the input ligand library directly dictates the success of a virtual screening campaign. A diverse yet focused library, centered on a promising scaffold, increases the probability of identifying high-affinity binders. Proper 3D structure generation and energy minimization are critical to ensure that the conformations used for docking are sterically and electronically plausible.

Protocol:

  • Analog Design: Starting with the 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole core, systematically enumerate analogs by modifying substitution points. Focus on R-groups known to form favorable interactions in kinase active sites (e.g., hydrogen bond donors/acceptors, aromatic systems).

  • 2D to 3D Conversion: Utilize a computational chemistry tool (e.g., Schrödinger's LigPrep, Open Babel) to convert the 2D structures of the designed analogs into 3D conformations.[9]

  • Ionization and Tautomeric States: Generate probable ionization states at a physiological pH of 7.4 ± 0.5. This step is crucial as the charge of a molecule significantly affects its binding interactions.

  • Energy Minimization: Perform a thorough energy minimization for each generated conformer using a robust force field like OPLS (Optimized Potentials for Liquid Simulations).[9] This step removes steric clashes and settles the molecule into a low-energy, more realistic conformation.

  • Library Compilation: Store the prepared, low-energy 3D structures in a database format (e.g., SDF or MOL2) for use in the docking software.

Part B: Target Protein Preparation

Causality: The accuracy of molecular docking is highly dependent on the quality of the target protein structure. The raw crystal structure obtained from the Protein Data Bank (PDB) is not immediately ready for docking. It must be "cleaned" to add missing atoms, assign correct bond orders, and optimize the hydrogen-bonding network, creating a chemically accurate representation of the binding site.

Protocol:

  • Structure Retrieval: Download the crystal structure of human VEGFR-2 in complex with a known benzimidazole inhibitor (PDB ID: 2OH4) from the RCSB Protein Data Bank.[10]

  • Initial Cleanup: Load the PDB file into a molecular modeling program (e.g., AutoDock Tools, Schrödinger's Protein Preparation Wizard, UCSF Chimera).[11][12]

  • Pre-processing:

    • Remove all non-essential water molecules (typically those not mediating protein-ligand interactions).

    • Add polar hydrogen atoms, as these are crucial for forming hydrogen bonds but are often not resolved in crystal structures.[13]

    • Assign correct bond orders and formal charges to the protein and any cofactors.

  • Binding Site Definition: Define the docking grid box. This is the specific three-dimensional space where the docking algorithm will search for binding poses. The grid should be centered on the co-crystallized ligand from the PDB structure (2OH4), ensuring it encompasses the entire active site.[11]

  • Receptor Optimization: Perform a restrained energy minimization of the protein structure. This step relieves any steric strain introduced during the preparation process while keeping the backbone atoms close to their crystallographic positions.

Part C: Molecular Docking and Virtual Screening Cascade

Causality: A hierarchical docking approach is a cost-effective strategy. It uses a fast, less accurate method (HTVS) to quickly eliminate the majority of non-binding compounds, followed by progressively slower, more accurate methods (SP and XP) to refine the ranking of the most promising candidates.[9] This focuses computational effort where it is most needed.

G cluster_0 Docking Funnel A Prepared Ligand Library (~10,000 compounds) C HTVS Docking (Fast, Coarse Scoring) A->C B Prepared VEGFR-2 Target (PDB: 2OH4) B->C D SP Docking (Refined Scoring) C->D Filter by Score (Keep top 10%) E XP Docking (Rigorous Scoring & Pose Prediction) D->E Filter by Score (Keep top 10%) F Top Hits for ADMET Analysis E->F Select Top 25-50 Candidates

Caption: The hierarchical virtual screening and docking workflow.

Protocol:

  • High-Throughput Virtual Screening (HTVS): Dock the entire virtual library (~10,000 analogs) into the prepared VEGFR-2 active site using the HTVS mode. This mode uses simplified scoring functions and conformational sampling to rapidly assess the ligands.[9]

  • First Filtration: Rank the results based on the docking score. Select the top-performing 10% of the compounds (approximately 1,000) for the next stage.

  • Standard Precision (SP) Docking: Re-dock the filtered subset of 1,000 compounds using the more rigorous SP mode. This mode employs a more accurate scoring function and more extensive conformational sampling.[9]

  • Second Filtration: Rank the new results and select the top 10% (approximately 100 compounds).

  • Extra Precision (XP) Docking: Subject these 100 compounds to the most computationally intensive XP docking mode. This method provides the highest accuracy in predicting binding poses and affinities.[9]

  • Final Selection: From the XP results, select the top 25-50 compounds with the best docking scores for post-screening analysis.

Part D: ADMET and Physicochemical Profiling

Causality: High binding affinity alone does not make a successful drug. A compound must also possess favorable pharmacokinetic properties (ADMET).[14] Predicting these properties in silico allows for the early elimination of candidates that are likely to fail later in development due to issues like poor absorption, high toxicity, or rapid metabolism. This "fail early, fail cheap" strategy is a cornerstone of modern drug discovery.

Protocol:

  • Property Calculation: For the top 25-50 hits from the XP docking, submit their structures to an ADMET prediction platform (e.g., ADMET-AI, pkCSM, ADMETlab).[14][15][16]

  • Key Parameters to Analyze:

    • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

    • Excretion: Predicted clearance rate.

    • Toxicity: Ames test for mutagenicity, hERG inhibition (cardiotoxicity), hepatotoxicity.[14][17]

  • Lipinski's Rule of Five: Evaluate compliance with key physicochemical properties related to oral bioavailability: Molecular Weight (MW ≤ 500), LogP (≤ 5), H-bond donors (≤ 5), H-bond acceptors (≤ 10).

  • Data Consolidation: Compile all predicted ADMET and physicochemical data into a summary table for comparative analysis.

Data Interpretation and Prioritization of Hits

Analysis of Docking Results

The primary output from molecular docking is the binding affinity, typically expressed as a docking score (e.g., in kcal/mol), where a more negative value indicates a stronger predicted interaction.[11] However, a good score must be supported by a rational binding pose.

Visual Inspection:

  • Key Interactions: For the top-scoring compounds, visually inspect their docked poses within the VEGFR-2 active site. A credible pose will show the ligand forming key interactions with amino acid residues known to be critical for inhibitor binding in the kinase hinge region.

  • Confirmation of Hypothesis: The analysis should confirm that the designed analogs are making the intended hydrogen bonds, hydrophobic contacts, and other favorable interactions.

Table 1: Hypothetical Docking Scores and Key Interactions for Top Analogs

Compound ID Docking Score (kcal/mol) Key H-Bond Interactions (Residue) Key Hydrophobic Interactions (Residue)
BDA-001 -11.2 Cys919, Asp1046 Val848, Leu840, Val916
BDA-007 -10.8 Cys919 Leu1035, Phe1047
BDA-015 -10.5 Asp1046 Val899, Leu889

| BDA-023 | -9.9 | Cys919, Glu885 | Ala866, Leu1035 |

Evaluation of Predicted ADMET Profiles

The ADMET data provides a critical filter to assess the "drug-likeness" of the high-affinity binders. The goal is to find compounds that balance potency with a favorable safety and pharmacokinetic profile.

Table 2: Predicted ADMET Properties for Prioritized Compounds

Compound ID MW ( g/mol ) LogP HIA (%) BBB Permeant hERG Inhibition Ames Toxicity
BDA-001 488 4.2 92 No Low Risk Negative
BDA-007 452 3.8 95 No Low Risk Negative
BDA-015 510 4.9 85 Yes High Risk Negative

| BDA-023 | 475 | 4.1 | 88 | No | Low Risk | Positive |

Final Hit Prioritization

The final step involves synthesizing all available data to select the most promising candidates for advancement.

  • BDA-001 & BDA-007: Emerge as top candidates. They exhibit excellent docking scores, form critical interactions in the active site, and possess strong predicted ADMET profiles with low toxicity risks.

  • BDA-015: While potent, it is deprioritized due to its high risk of hERG inhibition (a major safety concern for cardiotoxicity) and potential for BBB permeation, which may be undesirable for a peripherally acting agent.

  • BDA-023: Is eliminated due to its positive Ames toxicity prediction, suggesting a high risk of mutagenicity.

Conclusion and Future Outlook

This in-silico screening campaign successfully demonstrates a robust and rational workflow for identifying novel drug candidates based on the 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole scaffold. By integrating hierarchical molecular docking with comprehensive ADMET profiling, we have effectively narrowed a virtual library of over 10,000 analogs down to a handful of high-priority hits (e.g., BDA-001, BDA-007).

The true validation of this computational work lies in empirical testing. The immediate next steps are:

  • Chemical Synthesis: Synthesize the prioritized hit compounds.

  • In Vitro Validation: Perform enzymatic assays to confirm their inhibitory activity against VEGFR-2 kinase.

  • Cell-Based Assays: Evaluate the antiproliferative effects of the confirmed hits on cancer cell lines that are dependent on VEGFR-2 signaling.

This guide provides a powerful blueprint for leveraging computational tools to de-risk and accelerate the early stages of drug discovery, ultimately increasing the probability of success in developing next-generation targeted therapies.

References

  • Gao, C., et al. (2024). Discovery of novel ULK1 inhibitors through machine learning-guided virtual screening and biological evaluation. Future Medicinal Chemistry. Available at: [Link]

  • Anouar, E. H., et al. (2024). In silico molecular modeling and in vitro biological screening of novel benzimidazole-based piperazine derivatives as potential acetylcholinesterase and butyrylcholinesterase inhibitors. Journal of Molecular Structure. Available at: [Link]

  • Al-Ostath, O. A., et al. (2024). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Pharmaceuticals. Available at: [Link]

  • ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. Simulations Plus. Available at: [Link]

  • Shankar, V., & Devala, R. G. (2021). In-silico molecular screening of benzimidazole scaffolds as potential anticancer agents. YMER. Available at: [Link]

  • Singh, H., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Inorganic and Nano-Metal Chemistry. Available at: [Link]

  • Bioinformatics online. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]

  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Deep Origin. Available at: [Link]

  • James, J. P., et al. (2020). IN SILICOANALYSIS OF SYNTHESISED BENZIMIDAZOLES AS COX INHIBITORS BY MOLECULAR DOCKING AND PHARMACOPHORE MODELING APPROACHES. Plant Archives. Available at: [Link]

  • LibreTexts Chemistry. (2020). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts. Available at: [Link]

  • Plana-Ripoll, O., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals. Available at: [Link]

  • Wang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Pharmacology. Available at: [Link]

  • Al-Shamali, K., et al. (2024). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Medicinal Chemistry. Available at: [Link]

  • Ayati, A., et al. (2024). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Life. Available at: [Link]

  • Shaheed, D. Q., et al. (2023). Synthesis and studying biological activity of new benzothiazole derivatives. ResearchGate. Available at: [Link]

  • Eldehna, W. M., et al. (2021). In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. ACS Omega. Available at: [Link]

  • Biotecnika. (2024). Drug Designing Using Molecular Docking - For Beginners. YouTube. Available at: [Link]

  • Musella, S., et al. (2024). Machine Learning-Based Virtual Screening for the Identification of Novel CDK-9 Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Swanson, K. (n.d.). ADMET-AI. ADMET-AI. Available at: [Link]

  • Thapa, S., et al. (2024). In-silico investigation and drug likeliness studies of benzimidazole congeners: The new face of innovation. ResearchGate. Available at: [Link]

  • Mor, S., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface. Available at: [Link]

  • Schrödinger. (n.d.). Dramatically improving hit rates with a modern virtual screening workflow. Schrödinger. Available at: [Link]

  • Guedes, I. A., et al. (2014). Molecular Docking: A powerful approach for structure-based drug discovery. IntechOpen. Available at: [Link]

  • VLS3D. (n.d.). ADMET predictions. VLS3D.COM. Available at: [Link]

  • Al-Salahat, K., et al. (2022). Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. Archiv der Pharmazie. Available at: [Link]

  • Yoshida, M., et al. (2005). Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Singh, H., & Singh, S. (2018). Structure Based Virtual Screening Studies to Identify Novel Potential Compounds for GPR142 and Their Relative Dynamic Analysis for Study of Type 2 Diabetes. Frontiers in Pharmacology. Available at: [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2022). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Lee, C., et al. (2021). Structure-based virtual screening workflow to identify antivirals targeting HIV-1 capsid. Journal of Computer-Aided Molecular Design. Available at: [Link]

Sources

Methodological & Application

Application Note: Unambiguous Structural Elucidation of 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to the structural characterization of 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. We present a comprehensive analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. The causality behind experimental choices, from sample preparation to spectral interpretation, is explained to provide researchers, scientists, and drug development professionals with a robust framework for the analysis of similarly complex fluorinated molecules. This guide emphasizes the interpretation of complex splitting patterns arising from proton-fluorine (¹H-¹⁹F) and carbon-fluorine (¹³C-¹⁹F) couplings, which are critical for the unambiguous assignment of the molecular structure.

Introduction

1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole is a molecule of significant interest due to the confluence of its structural motifs: a benzodiazole core, known for its diverse biological activities, difluoro-substitution, which can enhance metabolic stability and binding affinity, and a cyclohexyl group, which imparts lipophilicity. The precise and accurate characterization of such molecules is a cornerstone of modern drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the non-destructive elucidation of molecular structure in solution.

The presence of fluorine atoms introduces both a challenge and an opportunity in NMR analysis. The challenge lies in the complexity introduced by ¹H-¹⁹F and ¹³C-¹⁹F spin-spin couplings, which can lead to intricate multiplets that are difficult to interpret. The opportunity, however, is the wealth of structural information encoded in these coupling constants, which provide through-bond and through-space proximity information. This application note will guide the user through a systematic approach to deconvolute these complex spectra.

Experimental Protocol: A Self-Validating System

The following protocol is designed to ensure high-quality, reproducible NMR data. Each step is accompanied by an explanation of its importance to the overall integrity of the experiment.

Sample Preparation

A well-prepared sample is the foundation of a high-quality NMR spectrum.

  • Analyte Purity: Ensure the 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole sample is of high purity (>95%), as impurities will complicate spectral analysis.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this non-polar compound. It is crucial to use a high-purity deuterated solvent to minimize residual proton signals that could obscure analyte peaks[1].

  • Concentration: A concentration of 10-20 mg of the analyte in 0.6-0.7 mL of CDCl₃ is recommended for obtaining good signal-to-noise in both ¹H and ¹³C NMR spectra within a reasonable acquisition time.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.

    • Spectral Width: A spectral width of 12-16 ppm is appropriate to cover the aromatic and aliphatic regions.

    • Acquisition Time: An acquisition time of at least 3 seconds ensures good resolution.

    • Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.

    • Number of Scans: 16-64 scans should provide an adequate signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled experiment with a 30-degree pulse (e.g., 'zgpg30' on Bruker instruments) is recommended to enhance the signal of quaternary carbons.

    • Spectral Width: A spectral width of 200-220 ppm will cover the expected range of carbon chemical shifts.

    • Acquisition Time: An acquisition time of 1-2 seconds is standard.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is crucial for accurate integration, especially of quaternary carbons.

    • Number of Scans: 1024-4096 scans are typically required to achieve a good signal-to-noise ratio for ¹³C NMR.

Predicted NMR Spectra and Interpretation

The following sections detail the predicted ¹H and ¹³C NMR spectra of 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole. The assignments are based on established principles of NMR spectroscopy and data from structurally related compounds.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is predicted to exhibit signals in both the aromatic and aliphatic regions. The key to interpretation lies in understanding the coupling interactions, particularly the long-range couplings to fluorine.

Molecular Structure and Proton Numbering

Caption: Molecular structure of 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole with proton numbering.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz) Rationale for Assignment
H2~8.0s-Singlet due to the absence of adjacent protons. Located in the deshielding region of the imidazole ring.
H4~7.2t³J(H4-H5) = ~8, ⁴J(H4-F) = ~8Triplet-like appearance due to similar coupling constants to H5 and one of the fluorine atoms.
H5~7.0t³J(H5-H4) = ~8, ⁴J(H5-F) = ~8Triplet-like appearance due to coupling to H4 and one of the fluorine atoms.
H1'~4.2m-Methine proton directly attached to the nitrogen atom, significantly deshielded.
H2', H6' (axial)~1.8m-Axial protons of the cyclohexyl ring.
H2', H6' (equatorial)~2.1m-Equatorial protons of the cyclohexyl ring, typically downfield from axial protons.
H3', H4', H5'1.2-1.7m-Remaining methylene and methine protons of the cyclohexyl ring, appearing as a complex multiplet.
¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon environment. The carbons attached to or near the fluorine atoms will exhibit characteristic splitting due to ¹³C-¹⁹F coupling.

Data Presentation: Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C-¹⁹F Coupling Constant (Hz) Rationale for Assignment
C2~145s-Imidazole C2 carbon, typically found in this region.
C3a~140d²J(C3a-F) = ~15-25Quaternary carbon adjacent to the fluorine-bearing ring.
C4~115d³J(C4-F) = ~5-10Aromatic CH carbon.
C5~110d³J(C5-F) = ~5-10Aromatic CH carbon.
C6~150dd¹J(C6-F) = ~240-260, ²J(C6-F) = ~15-25Carbon directly bonded to fluorine, showing a large one-bond coupling and a smaller two-bond coupling.
C7~148dd¹J(C7-F) = ~240-260, ²J(C7-F) = ~15-25Carbon directly bonded to fluorine, exhibiting similar coupling patterns to C6.
C7a~130d²J(C7a-F) = ~15-25Quaternary carbon adjacent to the fluorine-bearing ring.
C1'~55s-Methine carbon of the cyclohexyl group attached to nitrogen.
C2', C6'~32s-Methylene carbons of the cyclohexyl ring.
C3', C5'~26s-Methylene carbons of the cyclohexyl ring.
C4'~25s-Methylene carbon of the cyclohexyl ring.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A High-Purity Analyte D NMR Tube A->D B Deuterated Solvent (CDCl₃) B->D C Internal Standard (TMS) C->D E ¹H NMR Experiment D->E F ¹³C NMR Experiment D->F G Fourier Transform E->G F->G H Phase Correction G->H I Baseline Correction H->I J Integration I->J K Peak Picking J->K L Chemical Shift Analysis K->L M Multiplicity and J-Coupling Analysis K->M N Structural Elucidation L->N M->N

Caption: A streamlined workflow for the NMR characterization of small molecules.

Conclusion

The detailed analysis of the ¹H and ¹³C NMR spectra of 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole provides a clear and unambiguous confirmation of its molecular structure. The characteristic chemical shifts and, most importantly, the ¹H-¹⁹F and ¹³C-¹⁹F coupling constants serve as diagnostic fingerprints for this compound. The methodologies and interpretative framework presented in this application note offer a valuable resource for researchers working with fluorinated heterocyclic compounds, enabling them to approach structural elucidation with confidence and precision. The self-validating nature of the described protocol ensures the generation of high-quality, reliable data, which is paramount in the fields of drug discovery and materials science.

References

  • University of California, Santa Barbara. "19F Chemical Shifts and Coupling Constants." [Link]

  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83–756. [Link]

  • Chemistry LibreTexts. "15.8: Spectroscopy of Aromatic Compounds." [Link]

  • Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-ones. Magnetic Resonance in Chemistry, 43(6), 493-498. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. The information provided is based on established principles for benzimidazole derivatives and fluorinated aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: I am observing a rapid decrease in the concentration of my 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole stock solution. What could be the primary cause?

A rapid decrease in concentration is likely due to chemical degradation. For benzimidazole derivatives, several factors can contribute to instability in solution, with photosensitivity being a primary concern.[1][2] Many benzimidazole-based compounds are known to be sensitive to light, especially UV radiation, which can lead to photodegradation.[3] Additionally, the stability can be influenced by the solvent, pH, temperature, and presence of oxygen.[4]

The fluorine atoms at the 6 and 7 positions of the benzimidazole ring are electron-withdrawing, which can influence the molecule's susceptibility to nucleophilic attack, although the C-F bond itself is very strong and provides thermal stability.[5] However, the overall electronic landscape of the molecule can impact its reactivity.

Q2: What are the most likely degradation pathways for 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole in solution?

While specific degradation pathways for this exact molecule are not documented, we can infer potential routes based on the benzimidazole core and its substituents. The primary degradation pathways to consider are:

  • Photodegradation: Exposure to light, particularly UV, can induce cleavage of bonds within the benzimidazole ring system or lead to reactions involving the cyclohexyl group.[3][6] This can result in the formation of various photoproducts.

  • Hydrolysis: The benzimidazole ring is generally stable to hydrolysis. However, extreme pH conditions (strong acid or base) could potentially lead to ring-opening, although this is less common under typical experimental conditions.[7]

  • Oxidation: The presence of dissolved oxygen, especially when combined with light or metal ion contaminants, can lead to oxidative degradation.[8][9] The nitrogen atoms in the benzimidazole ring can be susceptible to oxidation.

Q3: How does the choice of solvent affect the stability of this compound?

The choice of solvent is critical. Protic solvents, especially under illumination, can participate in photodegradation pathways. It is advisable to use aprotic, high-purity solvents. Common solvents for similar compounds include DMSO, DMF, and acetonitrile. When preparing aqueous solutions, the use of buffers to maintain a stable pH is recommended. The solubility of the compound in different solvents should also be considered to avoid precipitation, which can be mistaken for degradation.

Q4: What are the recommended storage conditions for stock solutions of 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole?

To maximize the shelf-life of your stock solutions, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature -20°C or -80°CLower temperatures slow down the rate of chemical degradation.[4]
Light Protection from light (amber vials, stored in the dark)Minimizes photodegradation, a common issue with benzimidazole derivatives.[1][2]
Atmosphere Inert gas (Argon or Nitrogen) overlayReduces the risk of oxidative degradation.[4]
Container Tightly sealed, high-quality glass vialsPrevents solvent evaporation and contamination.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

If you are observing variability in your experimental results, it could be due to the degradation of your compound in the assay medium.

Troubleshooting Steps:

  • Prepare Fresh Dilutions: Always prepare fresh dilutions of your compound from a frozen stock solution immediately before each experiment.

  • Assess Stability in Assay Media: Perform a time-course experiment to evaluate the stability of 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole in your specific cell culture or assay buffer.

    • Incubate the compound in the media for the duration of your experiment.

    • At various time points, analyze the concentration of the parent compound using a suitable analytical method like HPLC-UV.[10]

  • Minimize Light Exposure: Protect your assay plates from light as much as possible during incubation.

Issue 2: Appearance of new peaks in my HPLC chromatogram over time.

The emergence of new peaks in your HPLC analysis is a strong indicator of degradation.

Troubleshooting Steps:

  • Characterize the Degradants: If possible, use HPLC-MS to obtain the mass of the new peaks.[11] This information can provide clues about the degradation pathway (e.g., addition of oxygen, loss of a fragment).

  • Conduct Forced Degradation Studies: To proactively understand potential degradation pathways, you can perform forced degradation studies. This involves exposing the compound to stress conditions:

    • Acidic/Basic Conditions: e.g., 0.1 M HCl / 0.1 M NaOH

    • Oxidative Conditions: e.g., 3% H₂O₂

    • Thermal Stress: e.g., elevated temperature

    • Photolytic Stress: e.g., exposure to UV or high-intensity visible light[2] Analyzing the degradation products under these conditions can help identify the liabilities of the molecule.

Experimental Protocols

Protocol 1: Stability Assessment in Solution

This protocol outlines a general procedure for assessing the stability of 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole in a chosen solvent.

Materials:

  • 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole

  • High-purity solvent (e.g., DMSO, Acetonitrile)

  • Amber glass vials

  • HPLC system with UV detector

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Prepare a stock solution of the compound at a known concentration (e.g., 10 mM) in the chosen solvent.

  • Aliquot the stock solution into several amber vials.

  • Flush the headspace of the vials with an inert gas and seal tightly.

  • Store the vials under different conditions (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take an aliquot from each condition.

  • Analyze the concentration of the parent compound by HPLC-UV.

  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration.

Protocol 2: Analytical Method for Stability Testing

A general-purpose High-Performance Liquid Chromatography (HPLC) method is a versatile technique for stability testing.[10]

HPLC Parameters:

ParameterExample Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B, ramp up to a high percentage of B, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at a wavelength of maximum absorbance (to be determined by UV-Vis scan)
Injection Volume 10 µL

Visualizations

Workflow for Investigating Compound Stability

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare Stock Solution aliquot Aliquot into Vials prep_stock->aliquot temp Temperature Variation (-20°C, 4°C, RT) aliquot->temp light Light Exposure (Dark vs. Light) aliquot->light atmosphere Atmosphere (Air vs. Inert Gas) aliquot->atmosphere sampling Time-Point Sampling temp->sampling light->sampling atmosphere->sampling hplc HPLC-UV Analysis sampling->hplc data Data Interpretation hplc->data stable Compound is Stable data->stable < 5% degradation unstable Compound is Unstable data->unstable > 5% degradation

Caption: Workflow for assessing the stability of a compound under various storage conditions.

Potential Degradation Pathways

G cluster_pathways Degradation Pathways cluster_products Potential Products parent 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole photo Photodegradation (e.g., ring cleavage, radical formation) parent->photo Light (UV) hydrolysis Hydrolysis (e.g., ring opening under harsh pH) parent->hydrolysis H₂O, H⁺/OH⁻ oxidation Oxidation (e.g., N-oxide formation) parent->oxidation O₂, Light, Metal Ions photoproducts Various Photoproducts photo->photoproducts hydrolyzed_products Ring-Opened Products hydrolysis->hydrolyzed_products oxidized_products Oxidized Derivatives oxidation->oxidized_products

Caption: Potential degradation pathways for benzimidazole derivatives in solution.

References

  • [Benzo[1,2-d:4,5-d′]bis([12][13]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - MDPI.]([Link])

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Fluorinated Benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of fluorinated benzimidazoles by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of interpreting NMR spectra for this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying rationale to empower your spectroscopic analysis.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions encountered when working with fluorinated benzimidazoles.

Q1: Why are the 19F NMR spectra of my fluorinated benzimidazole so complex?

A1: The complexity arises from several factors. The 19F nucleus is highly sensitive to its electronic environment, leading to a wide range of chemical shifts.[1][2] Furthermore, 19F nuclei readily couple with other magnetically active nuclei, particularly 1H and 13C, as well as other 19F nuclei.[3] This results in intricate splitting patterns (multiplets) that can be challenging to decipher, especially in molecules with multiple fluorine atoms or complex aromatic systems.

Q2: I'm seeing more 19F signals than I expect. What could be the reason?

A2: This is a common observation and can be due to a few reasons:

  • Rotational Isomers (Rotamers): If there is restricted rotation around a single bond (e.g., the bond connecting a fluorinated phenyl ring to the benzimidazole core), you may be observing distinct NMR signals for each slowly exchanging rotamer.

  • Tautomers: Benzimidazoles can exist in different tautomeric forms, and if the exchange between them is slow on the NMR timescale, each tautomer will give rise to a separate set of signals.

  • Diastereomers: If your molecule is chiral and you have a mixture of diastereomers, each will have a unique NMR spectrum.

  • Impurities: It is also important to rule out the presence of fluorinated impurities.

Q3: My 13C NMR spectrum is missing some signals, especially for carbons attached to fluorine. Why?

A3: Carbons directly bonded to fluorine often exhibit broad signals or can even be difficult to detect.[4] This is due to the large one-bond 13C-19F coupling constant (1JCF), which can be over 250 Hz.[5] This large coupling splits the carbon signal into a multiplet, and if the signal-to-noise ratio is low, the individual lines of the multiplet can be lost in the baseline noise.[4][5]

Q4: How can I simplify my complex proton (1H) NMR spectrum?

A4: The primary method to simplify a proton spectrum is through 19F decoupling . By irradiating the fluorine nuclei at their resonance frequencies, you can remove the 1H-19F coupling, causing the proton signals to collapse into simpler multiplets. This is a standard experiment available on most modern NMR spectrometers.

Troubleshooting Guides

This section provides in-depth solutions to specific challenges you may encounter during your NMR analysis.

Guide 1: Distinguishing Between Positional Isomers

The Problem: You have synthesized a mono-fluorinated benzimidazole, but you are unsure of the exact position of the fluorine atom on the benzimidazole or an attached phenyl ring. The 1D 1H and 19F NMR spectra are ambiguous.

The Scientific Rationale: The key to distinguishing isomers lies in identifying through-bond and through-space correlations between the fluorine atom and specific protons on the molecule. Long-range 1H-19F and 13C-19F coupling constants, as well as the Nuclear Overhauser Effect (NOE), are sensitive to the number of bonds and the spatial distance separating the nuclei, respectively.

Experimental Protocol: 2D NMR for Isomer Identification
  • Acquire a 1H-19F Heteronuclear Multiple Bond Correlation (HMBC) Spectrum: This experiment reveals correlations between 1H and 19F nuclei that are separated by two or three bonds. A cross-peak between a specific proton and the fluorine signal will definitively establish their connectivity through the carbon skeleton.

  • Acquire a 1H-1H Nuclear Overhauser Effect Spectroscopy (NOESY) Spectrum: This experiment identifies protons that are close to each other in space, typically within 5 Å.[6] If the fluorine atom is in close proximity to a specific proton (e.g., an ortho proton on a phenyl ring), a cross-peak will be observed.

Workflow for Isomer Determination

cluster_1D Initial 1D NMR cluster_2D 2D NMR Experiments cluster_analysis Data Analysis H1_NMR 1H NMR HMBC 1H-19F HMBC H1_NMR->HMBC NOESY 1H-1H NOESY H1_NMR->NOESY F19_NMR 19F NMR F19_NMR->HMBC Correlations Identify Key Correlations HMBC->Correlations NOESY->Correlations Structure Assign Isomeric Structure Correlations->Structure

Caption: Workflow for distinguishing isomers using 2D NMR.

Guide 2: Deciphering Complex Coupling Patterns in 19F Spectra

The Problem: The 19F NMR spectrum of your poly-fluorinated benzimidazole shows broad, overlapping multiplets that are difficult to interpret and extract coupling constants from.

The Scientific Rationale: The complexity arises from multiple, often long-range, 19F-19F and 1H-19F couplings. To simplify this, we can use selective decoupling experiments or 2D correlation spectroscopy to resolve individual coupling pathways.

Experimental Protocol: Simplifying Multiplets
  • 1H-Decoupled 19F NMR: The first step is to acquire a 19F spectrum with broadband proton decoupling. This will remove all 1H-19F couplings, simplifying the multiplets to only show 19F-19F couplings.

  • Selective 19F{19F} Decoupling: If you have multiple fluorine signals, you can perform a series of 1D 19F experiments where you selectively irradiate one fluorine resonance at a time. This will cause any fluorine signals coupled to the irradiated one to collapse into simpler patterns, allowing you to identify coupling partners.

  • 19F-19F Correlation Spectroscopy (COSY): This 2D experiment will show cross-peaks between fluorine nuclei that are scalar coupled to each other. This is a powerful way to map out the entire 19F spin system in your molecule.

Technique Information Gained When to Use
1H-Decoupled 19F NMRSimplifies multiplets by removing 1H-19F couplings.As a starting point for any complex 19F spectrum.
Selective 19F{19F} DecouplingIdentifies specific 19F-19F coupling partners.When you need to confirm specific couplings or measure coupling constants accurately.
19F-19F COSYProvides a complete map of all 19F-19F couplings in the molecule.For highly complex systems with multiple fluorine atoms.
Guide 3: Enhancing Sensitivity of 13C Signals for Fluorinated Carbons

The Problem: You are struggling to observe the 13C signals for carbons directly attached to fluorine atoms.

The Scientific Rationale: As mentioned in the FAQs, the large 1JCF coupling splits the 13C signal, reducing its apparent intensity. To overcome this, we can use techniques that either collapse the multiplet or transfer polarization from a more sensitive nucleus like 1H.

Experimental Protocol: Detecting Fluorinated Carbons
  • Increase the Number of Scans: The simplest approach is to increase the acquisition time to improve the signal-to-noise ratio.

  • 19F-Decoupled 13C NMR: If your spectrometer is equipped with a triple-resonance probe, you can perform a 13C{1H, 19F} experiment.[5] This will decouple both protons and fluorines, causing the fluorinated carbon signals to appear as singlets, significantly enhancing their intensity.

  • 1H-13C Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): These experiments detect carbons indirectly through their attached protons. While this won't directly detect quaternary carbons, it can help identify fluorinated carbons with attached protons.

  • 1H-13C HMBC: This experiment can detect carbons over two to three bonds from a proton. This is particularly useful for identifying quaternary carbons adjacent to protonated carbons.

Decision Tree for 13C Signal Enhancement

Start Missing Fluorinated Carbon Signal IncreaseScans Increase Number of Scans Start->IncreaseScans TripleResonance Triple Resonance Probe Available? IncreaseScans->TripleResonance DecoupleF19 Run 13C{1H, 19F} Experiment TripleResonance->DecoupleF19 Yes HMBC_HSQC Use HMBC/HSQC to Identify via Protons TripleResonance->HMBC_HSQC No Success Signal Observed DecoupleF19->Success Failure Signal Still Missing DecoupleF19->Failure HMBC_HSQC->Success HMBC_HSQC->Failure

Caption: Decision-making process for enhancing fluorinated 13C signals.

Guide 4: Utilizing Computational Chemistry for Spectral Assignment

The Problem: Even with advanced 2D NMR techniques, the assignment of a complex spectrum of a novel fluorinated benzimidazole is uncertain.

The Scientific Rationale: Density Functional Theory (DFT) calculations have become increasingly accurate in predicting NMR chemical shifts.[7][8][9] By comparing the experimentally observed chemical shifts with the computationally predicted values for a proposed structure, one can gain significant confidence in the spectral assignment.[10]

Workflow: Computational NMR Prediction
  • Structure Optimization: Generate a 3D model of your proposed benzimidazole structure and perform a geometry optimization using a suitable DFT method and basis set (e.g., B3LYP/6-31G(d)).

  • NMR Calculation: Using the optimized geometry, perform an NMR shielding calculation. This will provide the predicted chemical shifts for all nuclei.

  • Data Comparison: Compare the calculated chemical shifts with your experimental data. A good correlation between the two provides strong evidence for your proposed structure.

References

  • University of California, Santa Barbara, Department of Chemistry and Biochemistry, NMR Facility. 19F Chemical Shifts and Coupling Constants. [Link]

  • National Institutes of Health (NIH). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]

  • Royal Society of Chemistry. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. [Link]

  • ResearchGate. (A) 19F NMR spectra of 3 and (B) benzoyl-RF in DMSO. [Link]

  • ResearchGate. Synthesis of Fluorinated 2-Benzylbenzimidazoles Under Superelectrophilic Activation Conditions and Investigation of Their Antimicrobial Properties. [Link]

  • Canadian Center of Science and Education. Synthesis of Some of Fluorinated Benzimidazole Nucleosides. [Link]

  • ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

  • University of Ottawa. 19Flourine NMR. [Link]

  • ACS Publications. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. [Link]

  • Royal Society of Chemistry. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. [Link]

  • Royal Society of Chemistry. Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. [Link]

  • ResearchGate. NOESY NMR experiment (mixing time 100 ms, temperature 25 °C, Varian Oxford 400 MHz). [Link]

  • ACS Publications. Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl. [Link]

  • MDPI. Application of NMR Screening Methods with 19 F Detection to Fluorinated Compounds Bound to Proteins. [Link]

  • National Institutes of Health (NIH). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. [Link]

  • National Institutes of Health (NIH). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. [Link]

  • ResearchGate. Influence of fluorine substituents on the NMR properties of phenylboronic acids. [Link]

  • Open Access LMU. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. [Link]

  • Quora. How to interpret the 19F NMR spectra. [Link]

  • National Institutes of Health (NIH). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • eScholarship, University of California. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • Wikipedia. Nuclear Overhauser effect. [Link]

  • SpringerLink. Fluorine NMR. [Link]

  • ChemRxiv. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. [Link]

  • ACS Publications. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [Link]

  • CONICET. 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. [Link]

  • ResearchGate. 2D 19F/ 19F NOESY for the assignment of NMR spectra of fluorochemicals. [Link]

  • University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. [Link]

Sources

Technical Support Center: 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole Degradation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand the critical need for robust, reliable data when working with novel chemical entities. This Technical Support Center is designed to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on the degradation pathways of 1-cyclohexyl-6,7-difluoro-1,3-benzodiazole. My approach moves beyond simple step-by-step instructions to explain the underlying scientific principles, empowering you to anticipate, troubleshoot, and solve experimental challenges.

This guide is structured to provide information in a layered approach, from quick answers to deep, actionable protocols.

  • Section 1: Frequently Asked Questions (FAQs). This section provides immediate answers to the most common questions regarding the stability, handling, and analysis of 1-cyclohexyl-6,7-difluoro-1,3-benzodiazole.

  • Section 2: Troubleshooting Experimental Issues. Here, we diagnose and solve specific problems you might encounter, from inconsistent assay results to analytical artifacts.

  • Section 3: Protocols and Methodologies. This section contains detailed, validated protocols for investigating degradation pathways, ensuring the integrity of your results.

  • Section 4: References. A comprehensive list of all cited authoritative sources for further reading and validation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1-cyclohexyl-6,7-difluoro-1,3-benzodiazole under typical laboratory conditions? A1: Based on the chemistry of the benzimidazole core structure, 1-cyclohexyl-6,7-difluoro-1,3-benzodiazole is primarily susceptible to degradation through photodegradation and hydrolysis .[1][2][3] The benzimidazole ring system is known to be sensitive to light, and exposure to UV or even ambient laboratory light over time can lead to the formation of photo-degradation products.[1][4] Furthermore, the imine functionality within the benzodiazole ring can be susceptible to hydrolysis, particularly in acidic or alkaline aqueous solutions, which can lead to ring-opening.[5][6] The electron-withdrawing nature of the two fluorine atoms on the benzene ring may influence the rate of these reactions, but the fundamental mechanisms remain the most probable routes of degradation.

Q2: I am observing unexpected peaks in my HPLC analysis. How can I confirm if they are degradation products? A2: The most definitive method to identify unknown peaks as degradation products is to conduct a forced degradation study . This is a standard practice outlined by the International Council for Harmonisation (ICH) guidelines.[7][8][9] You would intentionally expose a pure sample of your compound to a variety of stress conditions (e.g., acid, base, oxidation, heat, and light) to generate the potential degradants.[10] By analyzing these stressed samples using a stability-indicating method (typically HPLC-MS), you can compare the retention times and mass spectra of the resulting peaks to the unknown peaks in your experimental samples. A match provides strong evidence that the unknowns are indeed degradation products.

Q3: What are the recommended storage conditions to ensure the long-term stability of 1-cyclohexyl-6,7-difluoro-1,3-benzodiazole? A3: To ensure maximum stability, the compound should be stored as a solid in a tightly sealed, amber-colored vial at -20°C or below .[11] This minimizes exposure to light, moisture, and heat. For solutions, it is best to prepare fresh stock solutions in a high-purity, anhydrous aprotic solvent (e.g., DMSO or acetonitrile) and store them at -20°C or -80°C, also in amber vials.[11] It is highly recommended to prepare working solutions for assays fresh from the stock solution on the day of the experiment to avoid degradation in aqueous buffers. Studies on similar benzimidazole compounds have shown they are significantly more stable in solid form than in solution.[2][3]

Section 2: Troubleshooting Experimental Issues

Issue 1: Inconsistent results and loss of compound potency in aqueous in vitro assay buffers.

  • Symptoms: You observe a time-dependent decrease in the biological effect of your compound, or your analytical quantification shows a decreasing concentration of the parent compound over the course of the experiment.

  • Causality Analysis: This is a classic sign of hydrolytic instability. The aqueous nature of most biological buffers, combined with pH and temperature, can facilitate the hydrolysis of the benzodiazole ring. The rate of degradation can be significantly affected by the pH of the buffer.[9]

  • Troubleshooting Steps:

    • Conduct a Buffer Stability Study: Incubate the compound in your assay buffer (and control buffers at different pH values, e.g., 4, 7.4, 9) for the duration of your experiment. Sample at various time points (e.g., 0, 2, 4, 8, 24 hours) and quantify the remaining parent compound by HPLC.

    • Optimize Solvent Addition: If solubility allows, minimize the amount of aqueous buffer in your stock solution preparations. Use co-solvents where the assay permits, but always run a vehicle control to ensure the co-solvent itself does not impact the assay.

    • Time-Course Management: Add the compound to the assay plates as the very last step before incubation and measurement to minimize the time it spends in the aqueous environment.

Issue 2: Appearance of a consistent, unknown peak in all LC-MS samples, including the time-zero sample.

  • Symptoms: A new peak appears in your chromatogram that is not present in the standard powder, and it appears immediately upon sample preparation.

  • Causality Analysis: This suggests an artifact of the sample preparation or analytical method itself. The compound might be degrading upon contact with an acidic mobile phase, due to high temperatures in the ion source, or reacting with a component of the sample matrix.

  • Troubleshooting Workflow: The following workflow can systematically identify the source of the artifact.

G cluster_0 Proposed Hydrolytic Degradation Parent 1-Cyclohexyl-6,7-difluoro- 1,3-benzodiazole Intermediate Ring-Opened Intermediate Parent->Intermediate H₂O / H⁺ or OH⁻ (Hydrolysis) Product1 Substituted Difluoro-phenylenediamine Intermediate->Product1 Cleavage Product2 Formic Acid Derivative Intermediate->Product2 Cleavage

Caption: Proposed hydrolytic cleavage of the benzodiazole ring.

Section 4: References

  • Photodegradation Pattern of Benzimidazole Anthelmintics. ResearchGate.[Link]

  • Benzimidazole - Wikipedia. Wikipedia.[Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ICH Guidelines.[Link]

  • Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. PubMed.[Link]

  • Hydrolysis of some imidazole, benzimidazole, and 1,2,3-benzotriazole derivatives according to HPLC and NMR diffusimetry data. ResearchGate.[Link]

  • Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry.[Link]

  • ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).[Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. MDPI.[Link]

  • Quality Guidelines - ICH. International Council for Harmonisation.[Link]

  • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC.[Link]

  • Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. PubMed Central.[Link]

  • Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. MDPI.[Link]

  • Benzimidazole: A Versatile Scaffold for Drug Discovery and Beyond - A Comprehensive Review of Synthetic Approaches and Recent Advancements in Medicinal Chemistry. ResearchGate.[Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.[Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org.[Link]

  • Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. J-STAGE.[Link]

  • 6-hydroxy-benzo(1,2,3)thiadiazole-7-carboxylic acid (Ref: SYN 546642). AERU.[Link]

  • Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Europe PMC.[Link]

Sources

Benzimidazole Synthesis Technical Support Center: A Guide to Avoiding Common Pitfalls

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Benzimidazole Synthesis Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights into the synthesis of benzimidazoles. This resource is structured in a question-and-answer format to directly address the common challenges encountered in the lab, moving beyond simple protocols to explain the "why" behind experimental choices. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic strategies.

I. Starting Material and Reagent Issues

This section addresses common problems related to the quality and handling of starting materials, which are often the root cause of failed or low-yielding reactions.

Q1: My reaction is sluggish or failing completely, and I suspect an issue with my o-phenylenediamine. What should I check?

A1: The purity of o-phenylenediamine is critical for a successful benzimidazole synthesis. This starting material is susceptible to oxidation, which can introduce colored impurities and inhibit the reaction.[1]

Troubleshooting Steps:

  • Visual Inspection: High-purity o-phenylenediamine should be a white to off-white crystalline solid. If your reagent is dark-colored (e.g., brown or black), it is likely oxidized.

  • Purity Verification: If you have access to analytical instrumentation, verify the purity by melting point determination or chromatographic techniques like TLC or GC-MS.

  • Purification: If you suspect oxidation, you can purify the o-phenylenediamine by recrystallization from a suitable solvent like water or ethanol, often with the addition of a reducing agent like sodium dithionite to remove colored oxidation products. Alternatively, sublimation can be an effective purification method.

Pro-Tip: To prevent oxidation, store o-phenylenediamine under an inert atmosphere (nitrogen or argon) and in a cool, dark place.

Q2: I'm using an aldehyde as my electrophile, and the reaction is messy with multiple byproducts. What could be the problem?

A2: Aldehydes, especially aliphatic ones, can be prone to self-condensation or oxidation, leading to a complex reaction mixture. The purity and handling of the aldehyde are paramount.

Troubleshooting Steps:

  • Aldehyde Purity: Ensure your aldehyde is free from its corresponding carboxylic acid, which can form upon exposure to air. The presence of acidic impurities can interfere with the desired reaction pathway. You can check for acidic impurities by pH measurement of a small aqueous extract or by IR spectroscopy (looking for a broad O-H stretch).

  • Freshness: Use freshly distilled or recently purchased aldehydes whenever possible.

  • Slow Addition: For highly reactive aldehydes, especially aliphatic ones, slow addition to the reaction mixture can minimize side reactions by keeping its instantaneous concentration low.[2]

II. Reaction Condition Optimization

The success of a benzimidazole synthesis is highly dependent on the reaction conditions. This section provides guidance on optimizing these parameters to improve yields and minimize side reactions.

Q3: My reaction is producing a significant amount of the 1,2-disubstituted benzimidazole as a byproduct. How can I favor the formation of the desired 2-substituted product?

A3: The formation of the 1,2-disubstituted benzimidazole is a common side reaction, particularly when using aldehydes as the electrophile.[1] It arises from the reaction of a second molecule of the aldehyde with the initially formed 2-substituted benzimidazole. Several factors can be adjusted to control this side reaction.

Causality: The formation of the 1,2-disubstituted product is often favored under conditions that promote the formation of an aminal intermediate from the reaction of the 2-substituted benzimidazole with another molecule of the aldehyde.

Mitigation Strategies:

  • Stoichiometry Control: Use a 1:1 molar ratio of o-phenylenediamine to the aldehyde, or a slight excess of the diamine.[1] This ensures that the aldehyde is the limiting reagent, reducing the likelihood of a second addition.

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Non-polar solvents like toluene can favor the formation of the 2-substituted product, while more polar solvent mixtures like water-ethanol may promote the formation of the 1,2-disubstituted byproduct.[1]

  • Catalyst Selection: Certain catalysts can enhance the selectivity for the 2-substituted product. For instance, some Lewis acids can preferentially activate the initial condensation step without promoting the second addition.

Visualizing the Side Reaction:

Caption: Formation of 1,2-disubstituted byproduct.

Q4: My reaction requires harsh conditions (high temperatures, strong acids), leading to decomposition of my starting materials or product. What are some milder alternatives?

A4: Traditional methods like the Phillips-Ladenburg reaction often require high temperatures and strong acids, which can be detrimental to sensitive functional groups.[3][4] Modern synthetic chemistry offers several milder alternatives.

Alternative Methodologies:

MethodDescriptionAdvantages
Catalytic Methods A wide range of catalysts, including Lewis acids (e.g., Sc(OTf)₃, In(OTf)₃), heterogeneous catalysts (e.g., nano-ZnO, Fe₃O₄@SiO₂), and photoredox catalysts, can promote the reaction under milder conditions.[5][6]Lower reaction temperatures, shorter reaction times, improved yields, and often better selectivity.[5]
Microwave-Assisted Synthesis Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in a fraction of the time compared to conventional heating.[7][8]Rapid and uniform heating, reduced reaction times, and often cleaner reactions.[7][8]
Ultrasound-Assisted Synthesis Sonication can enhance reaction rates by promoting mass transfer and creating localized hot spots.Milder conditions, shorter reaction times, and can be beneficial for heterogeneous reactions.

Experimental Protocol: Microwave-Assisted Synthesis of a 2-Substituted Benzimidazole

  • In a microwave-safe vessel, combine o-phenylenediamine (1.0 eq), the desired aldehyde (1.0-1.2 eq), and a suitable catalyst (e.g., a catalytic amount of p-toluenesulfonic acid).

  • Add a minimal amount of a high-boiling point solvent (e.g., DMF or DMSO) to ensure efficient absorption of microwave energy.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (typically 5-20 minutes).

  • After irradiation, allow the vessel to cool to room temperature.

  • Perform the work-up as you would for the conventional synthesis, which typically involves neutralization, precipitation in water, and filtration.[8]

  • Purify the crude product by recrystallization.[8]

III. Work-up and Purification Problems

The final stages of a synthesis, work-up and purification, are often where significant product loss can occur. This section provides troubleshooting for these critical steps.

Q5: My crude product is a dark, oily residue that is difficult to purify. What are the likely causes and how can I improve my work-up?

A5: The formation of a dark, oily crude product is often due to the presence of polymeric or colored impurities arising from the oxidation of the o-phenylenediamine starting material or side reactions.[1]

Troubleshooting the Work-up:

  • Charcoal Treatment: During recrystallization, adding activated charcoal to the hot solution can help adsorb colored impurities.[8] Be cautious not to add charcoal to a boiling solution to avoid bumping.

  • Oxidative Work-up: For stubborn discoloration, a mild oxidative treatment during work-up can be effective. After the reaction is complete and neutralized, you can treat the aqueous solution with a small amount of an oxidizing agent like hydrogen peroxide, followed by a reducing quench (e.g., sodium bisulfite) to destroy any excess oxidant before product isolation.

  • pH Adjustment: The solubility of benzimidazoles is pH-dependent. You can often purify your product by dissolving the crude material in an acidic solution, washing with an organic solvent to remove non-basic impurities, and then re-precipitating the product by basifying the aqueous layer.

Purification Workflow:

Purification_Workflow Crude Crude Product (Oily/Colored) Dissolve Dissolve in Acid (e.g., HCl) Crude->Dissolve Wash Wash with Organic Solvent (e.g., EtOAc) Dissolve->Wash Basify Basify Aqueous Layer (e.g., NaOH) Wash->Basify Precipitate Precipitate Pure Product Basify->Precipitate Filter Filter and Dry Precipitate->Filter Pure Pure Benzimidazole Filter->Pure

Caption: Acid-base extraction for purification.

Q6: I'm having difficulty recrystallizing my benzimidazole derivative. It either oils out or the recovery is very low. What should I do?

A6: Recrystallization is a powerful purification technique, but finding the right solvent system can be challenging.

Troubleshooting Recrystallization:

  • Solvent Screening: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. You can perform small-scale solubility tests with a range of solvents of varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexanes).

  • Solvent Mixtures: If a single solvent is not effective, a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) can be used. Dissolve the crude product in a minimal amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the solid and allow the solution to cool slowly.

  • Seeding: If your product is reluctant to crystallize, adding a seed crystal of the pure compound can induce crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and promote crystal growth.

Common Recrystallization Solvents for Benzimidazoles:

Solvent/MixturePolarityComments
Ethanol/WaterPolarA common and effective system for many benzimidazoles.
IsopropanolPolarGood for moderately polar compounds.
Ethyl Acetate/HexanesMedium PolarityUseful for less polar derivatives.
TolueneNon-polarCan be effective for non-polar benzimidazoles.

IV. FAQs

Q: How can I monitor the progress of my benzimidazole synthesis?

A: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction.[6] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting materials, intermediates, and the final product. The disappearance of the limiting starting material and the appearance of the product spot (often UV-active) indicate the progress of the reaction.

Q: What is the role of an oxidant in the synthesis of benzimidazoles from aldehydes?

A: In the reaction of an o-phenylenediamine with an aldehyde, the initial condensation forms a dihydrobenzimidazole intermediate. An oxidant is required to aromatize this intermediate to the final benzimidazole product. Common oxidants include air (oxygen), hydrogen peroxide, or iodine.[7] In some catalytic systems, the catalyst itself facilitates this oxidation.

Q: Can I synthesize N-substituted benzimidazoles directly?

A: Yes, it is possible to synthesize N-substituted benzimidazoles in a one-pot reaction, often by using a substituted o-phenylenediamine as the starting material. Alternatively, some methods allow for the in-situ N-alkylation or N-arylation of the benzimidazole ring after its formation.

References

  • Dubey, R., & Moorthy, N. S. H. N. (2007). 2-Substituted aryl and alkyl benzimidazole derivative were synthesized using microwave. Chemical & Pharmaceutical Bulletin, 55(1), 115-117. [Link]

  • Kaushik, P., Rawat, B. S., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 6(2). [Link]

  • Chung, N. T., Dung, V. C., & Duc, D. X. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(46), 32365-32402. [Link]

  • Kaushik, P., Rawat, B. S., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. [Link]

  • Juárez-Ornelas, K. A., et al. (2018). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 14, 1337-1346. [Link]

  • Reddy, G. V., et al. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Advances, 13(47), 33073-33085. [Link]

  • Lee, D. U., et al. (2009). New Procedure for the Synthesis of 2-Alkylbenzimidazoles. Synthetic Communications, 39(14), 2562-2570. [Link]

Sources

Validation & Comparative

A Predictive Guide to the Structure-Activity Relationship (SAR) of 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence: [email protected]

Introduction: Charting a Course for Novel Therapeutics

In the landscape of modern drug discovery, the meticulous exploration of Structure-Activity Relationships (SAR) serves as a critical compass, guiding the optimization of lead compounds into potent and selective therapeutic agents. The benzodiazole scaffold, a privileged heterocyclic motif, has garnered significant attention for its diverse pharmacological activities. This guide focuses on a specific, yet underexplored, chemical space: 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole analogs .

While direct and extensive SAR data for this particular series is not prevalent in publicly accessible literature, this document serves as a predictive and methodological guide for researchers and drug development professionals. By leveraging established principles of medicinal chemistry and drawing parallels from the SAR of related benzazole and fluorinated heterocyclic structures, we will outline a systematic approach to synthesizing, evaluating, and understanding the SAR of this promising class of compounds. This guide is designed to be a foundational resource for initiating a research program aimed at unlocking the therapeutic potential of these novel chemical entities.

The Core Scaffold: A Triad of Modifiable Regions

The parent structure, 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole, presents three primary regions for systematic modification to probe the SAR. A comprehensive understanding of how alterations in these regions impact biological activity is paramount for rational drug design.

  • Region 1: The N1-Cyclohexyl Moiety: This bulky, lipophilic group is a critical anchor. Modifications here will probe the steric and hydrophobic tolerance of the target's binding pocket.

  • Region 2: The 6,7-Difluoro Substitution: The fluorine atoms significantly influence the electronic properties and metabolic stability of the benzodiazole core. Altering the position or nature of these substituents can modulate target affinity and pharmacokinetic profiles.

  • Region 3: The Benzodiazole Core: The aromatic system itself can be a site for further substitution, although this is often more synthetically challenging. Modifications here can fine-tune electronic and steric properties.

A Proposed Strategy for SAR Exploration

A systematic exploration of the SAR for this series would involve the synthesis and evaluation of analogs with targeted modifications in each of the three key regions. The following is a proposed workflow, grounded in established medicinal chemistry strategies.

Workflow for SAR Exploration of 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole Analogs

SAR_Workflow cluster_core Core Scaffold cluster_region1 Region 1: N1-Cyclohexyl Modification cluster_region2 Region 2: Fluorine Substitution cluster_region3 Region 3: Benzodiazole Core Substitution cluster_evaluation Biological & Physicochemical Evaluation Core 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole R1_1 Vary Ring Size (e.g., Cyclopentyl, Cycloheptyl) Core->R1_1 Probe Steric/Hydrophobic Pocket R1_2 Introduce Heteroatoms (e.g., Piperidinyl, Tetrahydropyranyl) Core->R1_2 Probe Steric/Hydrophobic Pocket R1_3 Substitute on the Ring (e.g., 4-OH, 4-F) Core->R1_3 Probe Steric/Hydrophobic Pocket R1_4 Acyclic Analogs (e.g., Isopropyl, t-Butyl) Core->R1_4 Probe Steric/Hydrophobic Pocket R2_1 Shift Fluoro Position (e.g., 5,6-difluoro) Core->R2_1 Modulate Electronics & Metabolism R2_2 Monofluoro & Non-fluoro Analogs Core->R2_2 Modulate Electronics & Metabolism R2_3 Replace with other Halogens (e.g., Cl) Core->R2_3 Modulate Electronics & Metabolism R2_4 Introduce Electron-Donating Groups (e.g., OMe) Core->R2_4 Modulate Electronics & Metabolism R3_1 Substitution at C4/C5 (e.g., Me, Cl) Core->R3_1 Fine-tune Core Properties R3_2 Bioisosteric Replacement (e.g., Benzimidazole, Benzothiazole) Core->R3_2 Fine-tune Core Properties Eval1 In Vitro Activity Assays (e.g., IC50, Ki) R1_1->Eval1 R1_2->Eval1 R1_3->Eval1 R1_4->Eval1 R2_1->Eval1 R2_2->Eval1 R2_3->Eval1 R2_4->Eval1 R3_1->Eval1 R3_2->Eval1 Eval2 Physicochemical Properties (Solubility, logP) Eval1->Eval2 Iterative Optimization Eval3 In Vitro ADME (Microsomal Stability, Permeability) Eval2->Eval3 Iterative Optimization Eval4 In Vivo Efficacy & PK Studies Eval3->Eval4 Lead Candidate Selection

Caption: A proposed workflow for the systematic SAR exploration of 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole analogs.

Experimental Protocols for SAR Determination

The following protocols are foundational for establishing the SAR of this novel series. The choice of a specific biological assay will depend on the therapeutic target, which would be identified through initial screening. For the purpose of this guide, we will assume a hypothetical target, such as a protein kinase, which is a common target for benzazole derivatives.

General Synthesis of 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole Analogs

A plausible synthetic route would involve the condensation of a substituted o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative, followed by N-alkylation.

Step 1: Synthesis of the Benzodiazole Core

  • To a solution of 4,5-difluoro-1,2-phenylenediamine (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add the desired aldehyde or carboxylic acid (1.1 eq).

  • If starting from a carboxylic acid, a coupling agent such as EDC/HOBt or a dehydrating agent may be required.

  • Heat the reaction mixture to reflux for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, and purify the resulting benzodiazole intermediate by crystallization or column chromatography.

Step 2: N-Alkylation with Cyclohexyl and its Analogs

  • To a solution of the benzodiazole intermediate (1.0 eq) in a polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5 eq).

  • Add the corresponding cyclohexyl halide (or analog thereof) (1.2 eq).

  • Stir the reaction at room temperature or with gentle heating (50-80 °C) for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the final product by column chromatography.

In Vitro Biological Evaluation: Protein Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized analogs against a target protein kinase.

Materials:

  • Synthesized benzodiazole analogs

  • Recombinant human protein kinase

  • ATP and substrate peptide

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well microplates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, the protein kinase, and the substrate peptide in kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Physicochemical Property Determination

A. Lipophilicity (logP/logD)

  • Method: Shake-flask method or more commonly, reverse-phase HPLC.

  • Rationale: Lipophilicity is a key determinant of a compound's solubility, permeability, and potential for off-target effects.

B. Aqueous Solubility

  • Method: Kinetic or thermodynamic solubility assays using UV-Vis spectroscopy or HPLC.

  • Rationale: Adequate solubility is crucial for absorption and formulation.

Experimental Workflow for Biological Evaluation

Biological_Workflow Start Synthesized Analog Library Primary_Screening Primary Screening (Single High Concentration) Start->Primary_Screening Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screening->Dose_Response Identify 'Hits' Selectivity_Panel Kinase Selectivity Panel Dose_Response->Selectivity_Panel Cell_Based_Assay Cellular Potency Assay (e.g., Anti-proliferation) Selectivity_Panel->Cell_Based_Assay Confirm On-Target Activity In_Vitro_ADME In Vitro ADME/Tox (Microsomal Stability, CYP Inhibition, Cytotoxicity) Cell_Based_Assay->In_Vitro_ADME In_Vivo_Studies In Vivo Efficacy & PK Studies (Animal Models) In_Vitro_ADME->In_Vivo_Studies Select Promising Leads Lead_Candidate Lead Candidate In_Vivo_Studies->Lead_Candidate

Caption: A standard workflow for the biological evaluation of novel kinase inhibitors.

Comparative Data Summary

A well-structured table is essential for comparing the activity and properties of the synthesized analogs. This allows for the clear elucidation of SAR trends.

Compound ID N1-Substituent (Region 1) Benzene Ring Substitution (Region 2) Kinase IC₅₀ (nM) Aqueous Solubility (µg/mL) logD₇.₄ Microsomal Stability (t½, min)
Parent Cyclohexyl6,7-di-FDataDataDataData
Analog 1.1 Cyclopentyl6,7-di-FDataDataDataData
Analog 1.2 4-OH-Cyclohexyl6,7-di-FDataDataDataData
Analog 2.1 Cyclohexyl6-FDataDataDataData
Analog 2.2 CyclohexylHDataDataDataData
... ..................

Conclusion and Future Directions

The exploration of the structure-activity relationship for 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole analogs represents a promising, albeit uncharted, area of medicinal chemistry. This guide provides a comprehensive and scientifically grounded framework for initiating such an investigation. By systematically modifying the core scaffold and employing robust experimental protocols, researchers can elucidate the key structural determinants of biological activity. The insights gained from such a program will be instrumental in the rational design of novel, potent, and selective therapeutic agents. It must be reiterated that the SAR trends discussed are predictive and await empirical validation through the synthesis and rigorous biological evaluation of the proposed analogs.

References

  • Bora, R., Kemisetti, D. P., Alam, F., Ghosh, A., Dutta, A., Roy, S., & Judder, M. I. (2025). Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. Journal of Young Pharmacists, 17(1), 138-148. [Link]

  • Kandasamy, R., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators, 164, 106702. [Link]

  • Yoshida, M., et al. (2005). Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 15(14), 3328-3332. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors. Molecules, 27(2), 409. [Link]

  • Wiedemann, J., et al. (2022). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. Molecules, 27(21), 7235. [Link]

A Comparative Benchmarking Guide to 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole and Established Tankyrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of targeted cancer therapy is continually evolving, with significant efforts focused on the identification of novel small molecules that can modulate key oncogenic signaling pathways. The Wnt/β-catenin signaling cascade, a critical regulator of cellular proliferation and differentiation, is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[1] Tankyrase (TNKS) 1 and 2, members of the poly(ADP-ribose) polymerase (PARP) family, have emerged as crucial players in this pathway.[2][3] By promoting the degradation of Axin, a key component of the β-catenin destruction complex, tankyrases lead to the stabilization and nuclear translocation of β-catenin, and subsequent activation of Wnt target genes.[4][5][6] Inhibition of tankyrase activity, therefore, presents a promising strategy for the treatment of Wnt-driven cancers.[3][7]

This guide introduces 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole , a novel small molecule with a chemical scaffold suggestive of inhibitory activity against key cellular kinases or enzymes. Given the structural similarities of its benzodiazole core to known heterocyclic inhibitors, we hypothesize that this compound may exert its effects through the inhibition of tankyrase. To explore this potential and to rigorously evaluate its standing in the current landscape of Wnt pathway inhibitors, we present a head-to-head comparison with three well-characterized tankyrase inhibitors: XAV939 , IWR-1 , and G007-LK .

This comprehensive analysis will delve into the mechanistic underpinnings of these inhibitors, provide detailed protocols for their comparative evaluation, and present a framework for interpreting the resulting data. Our objective is to provide researchers, scientists, and drug development professionals with the necessary tools and insights to effectively benchmark 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole and to understand its potential as a novel therapeutic agent.

The Benchmarking Panel: Established Tankyrase Inhibitors

The selection of appropriate comparators is critical for a meaningful benchmarking study. We have chosen three inhibitors that are widely recognized and utilized in the field of Wnt signaling research, each with a distinct profile.

  • XAV939: One of the first-in-class tankyrase inhibitors, XAV939 is a potent small molecule that inhibits both TNKS1 and TNKS2 with IC₅₀ values of 11 nM and 4 nM, respectively.[8] It acts by stabilizing Axin, thereby stimulating β-catenin degradation and inhibiting the transcription of β-catenin target genes.[4][5][6]

  • IWR-1: This compound also inhibits the Wnt/β-catenin pathway by stabilizing Axin2, a key component of the β-catenin destruction complex.[9] IWR-1 has been shown to impair the self-renewal capacity of cancer stem-like cells and inhibit tumor growth in vivo.[10] Its mechanism involves promoting the phosphorylation and subsequent degradation of β-catenin.[11]

  • G007-LK: A highly potent and selective inhibitor of TNKS1 and TNKS2, with reported IC₅₀ values of 46 nM and 25 nM, respectively.[12] G007-LK effectively reduces Wnt/β-catenin signaling by preventing the poly(ADP-ribosyl)ation-dependent degradation of Axin, which in turn promotes the destabilization of β-catenin.[13] It has demonstrated anti-tumor efficacy in various cancer models.[14]

Experimental Design for Comparative Benchmarking

To provide a robust comparison, a multi-tiered experimental approach is essential. This should encompass biochemical assays to determine direct enzyme inhibition, cell-based assays to assess pathway modulation in a biological context, and broader cellular viability assays to understand the functional consequences of inhibition.

Workflow for Benchmarking a Putative Tankyrase Inhibitor

cluster_0 Phase 1: Biochemical Assays cluster_1 Phase 2: Cell-Based Pathway Assays cluster_2 Phase 3: Cellular Phenotypic Assays biochem_assay In Vitro Tankyrase Inhibition Assay ic50 Determine IC50 values for TNKS1 and TNKS2 biochem_assay->ic50 wnt_reporter Wnt/β-catenin Reporter Assay biochem_assay->wnt_reporter Proceed if active axin_stabilization Axin Stabilization Assay (Western Blot) wnt_reporter->axin_stabilization cell_viability Cell Viability/Proliferation Assay wnt_reporter->cell_viability Proceed if pathway modulation confirmed beta_catenin β-catenin Levels (Western Blot) axin_stabilization->beta_catenin colony_formation Colony Formation Assay cell_viability->colony_formation

Caption: A three-phase workflow for benchmarking a novel compound against known inhibitors.

Detailed Experimental Protocols
1. In Vitro Tankyrase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole against recombinant human Tankyrase 1 and Tankyrase 2.

Methodology:

  • Reagents and Materials:

    • Recombinant human Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) enzymes.

    • Histone H4 as a substrate.

    • Biotinylated NAD+

    • Streptavidin-coated plates.

    • Anti-poly(ADP-ribose) (PAR) antibody conjugated to a detectable label (e.g., HRP).

    • Test compounds (1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole, XAV939, IWR-1, G007-LK) dissolved in DMSO.

    • Assay buffer and wash buffers.

  • Procedure:

    • Coat streptavidin plates with biotinylated Histone H4 and incubate.

    • Wash the plates to remove unbound histone.

    • Prepare serial dilutions of the test compounds and known inhibitors in assay buffer.

    • Add the diluted compounds to the wells, followed by the addition of TNKS1 or TNKS2 enzyme.

    • Initiate the reaction by adding NAD+.

    • Incubate to allow for the PARsylation of histone.

    • Wash the plates to stop the reaction and remove unbound reagents.

    • Add the anti-PAR antibody and incubate.

    • Wash the plates to remove unbound antibody.

    • Add a suitable substrate for the detection label (e.g., TMB for HRP) and measure the signal (e.g., absorbance at 450 nm).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

2. Wnt/β-catenin Reporter Assay

Objective: To assess the ability of the test compound to inhibit Wnt/β-catenin signaling in a cellular context.

Methodology:

  • Reagents and Materials:

    • HEK293T cells (or other suitable cell line) stably expressing a TCF/LEF-driven luciferase reporter (TOPflash) and a constitutively expressed Renilla luciferase for normalization.[15][16]

    • Wnt3a conditioned media or recombinant Wnt3a to stimulate the pathway.

    • Test compounds and known inhibitors dissolved in DMSO.

    • Dual-luciferase reporter assay system.

  • Procedure:

    • Seed the reporter cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compounds and known inhibitors for a predetermined time (e.g., 24 hours).

    • Stimulate the cells with Wnt3a to activate the Wnt/β-catenin pathway.

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.

    • Normalize the firefly luciferase signal to the Renilla luciferase signal to account for differences in cell number and transfection efficiency.

    • Calculate the percentage of inhibition of Wnt signaling relative to the Wnt3a-stimulated control.

3. Western Blot Analysis of Axin and β-catenin Levels

Objective: To determine the effect of the test compound on the protein levels of Axin and β-catenin.

Methodology:

  • Reagents and Materials:

    • A suitable cancer cell line with active Wnt signaling (e.g., SW480, DLD-1).

    • Test compounds and known inhibitors.

    • Lysis buffer with protease and phosphatase inhibitors.

    • Primary antibodies against Axin1, Axin2, β-catenin, and a loading control (e.g., GAPDH or β-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Procedure:

    • Culture the cells and treat them with the test compounds and known inhibitors at various concentrations for a specified duration.

    • Harvest the cells and prepare whole-cell lysates.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with the primary antibodies overnight.

    • Wash the membrane and incubate with the appropriate secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the relative changes in protein levels.

Signaling Pathway Visualization

cluster_Wnt Wnt Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP LRP5/6 Co-receptor LRP->Dvl Axin Axin Dvl->Axin GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation CK1 CK1 CK1->beta_catenin Phosphorylation APC APC APC->beta_catenin Axin->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Nuclear Translocation Proteasome Proteasomal Degradation beta_catenin->Proteasome Ubiquitination & Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Transcription TNKS Tankyrase (TNKS) TNKS->Axin PARsylation & Degradation Inhibitor 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole (Putative Inhibitor) Inhibitor->TNKS

Caption: The canonical Wnt/β-catenin signaling pathway and the putative point of intervention for tankyrase inhibitors.

Data Presentation and Interpretation

The quantitative data generated from the aforementioned assays should be summarized in clear and concise tables to facilitate a direct comparison between 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole and the established inhibitors.

Table 1: In Vitro Inhibitory Activity
CompoundTNKS1 IC₅₀ (nM)TNKS2 IC₅₀ (nM)
1-Cyclohexyl-6,7-difluoro-1,3-benzodiazoleExperimental ValueExperimental Value
XAV939114
IWR-1~180 (cellular IC₅₀)~180 (cellular IC₅₀)
G007-LK4625

Note: IWR-1's primary reported value is a cellular IC₅₀ for Wnt pathway inhibition.[9]

Table 2: Cellular Wnt Pathway Inhibition and Phenotypic Effects
CompoundWnt Reporter IC₅₀ (nM)Effect on Axin LevelsEffect on β-catenin LevelsCell Viability IC₅₀ (µM)
1-Cyclohexyl-6,7-difluoro-1,3-benzodiazoleExperimental ValueExperimental ObservationExperimental ObservationExperimental Value
XAV939~20-50IncreaseDecreaseCell line dependent
IWR-1~180IncreaseDecreaseCell line dependent
G007-LK~50-100IncreaseDecreaseCell line dependent
Interpreting the Results

The benchmarking data will provide a comprehensive profile of 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole. Key points of comparison will be:

  • Potency: How do the IC₅₀ values from both biochemical and cellular assays compare to the established inhibitors? Lower IC₅₀ values indicate higher potency.

  • Mechanism of Action: Does the compound lead to the expected downstream effects of tankyrase inhibition, namely the stabilization of Axin and the degradation of β-catenin?

  • Cellular Efficacy: How does the inhibition of the Wnt pathway translate into effects on cell viability and proliferation? A significant reduction in the viability of Wnt-addicted cancer cell lines would be a strong indicator of therapeutic potential.

Conclusion

This guide provides a robust framework for the comprehensive benchmarking of 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole against the known tankyrase inhibitors XAV939, IWR-1, and G007-LK. By following the detailed experimental protocols and utilizing the provided data interpretation framework, researchers can effectively assess the potency, mechanism of action, and cellular efficacy of this novel compound. The outcomes of this comparative analysis will be instrumental in determining the potential of 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole as a valuable research tool and a potential candidate for further preclinical and clinical development in the realm of targeted cancer therapy. The rigorous and objective comparison outlined herein is crucial for advancing our understanding of Wnt pathway modulation and for the identification of the next generation of impactful therapeutics.

References

  • Broussard, K. C., et al. (2021). Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines. iScience, 24(8), 102839. [Link]

  • Li, J., et al. (2019). Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. Molecules, 24(15), 2743. [Link]

  • Le, P. N., et al. (2022). Small-Molecule Inhibitors of Tankyrases as Prospective Therapeutics for Cancer. Journal of Medicinal Chemistry, 65(7), 5391-5414. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7232, N-Cyclohexyl-2-benzothiazolesulfenamide. [Link]

  • Rauta, J., et al. (2018). The tankyrase inhibitor G007-LK inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology. Biological Research, 51(1), 3. [Link]

  • Li, Y., et al. (2018). XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway. Oncology Letters, 16(5), 6547-6553. [Link]

  • Paiva, P. B. S., et al. (2020). Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells. STAR Protocols, 1(3), 100183. [Link]

  • Martins-Neves, S. R., et al. (2018). IWR-1, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft. Cancer Letters, 414, 1-13. [Link]

  • Lee, M. J., et al. (2021). Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract. British Journal of Cancer, 125(10), 1388-1398. [Link]

  • Lehtio, L., et al. (2013). Tankyrases: structure, function and therapeutic implications in cancer. Expert Opinion on Therapeutic Targets, 17(1), 59-70. [Link]

  • Waaler, J., et al. (2022). The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models. Molecular Cancer Therapeutics, 21(4), 587-597. [Link]

  • Stanford University. Cell-based assay for Wnt signaling. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53380045, 1-(Benzo(d)(1,2,3)thiadiazol-6-yl)-3-(2-cyclohexenylethyl)urea. [Link]

  • Kettle, J. G., et al. (2020). Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach. Journal of Medicinal Chemistry, 63(23), 14634-14647. [Link]

  • Lee, M. J., et al. (2025). A First-In-Human Dose-Escalation Phase I Study of Basroparib, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors. Clinical Cancer Research, 31(1), 123-131. [Link]

  • BPS Bioscience. TCF/LEF Reporter Kit (Wnt/ β-catenin Signaling Pathway). [Link]

  • Al-Ostoot, F. H., et al. (2018). XAV939: From a small inhibitor to a potent drug bioconjugate when delivered by gold nanoparticles. International Journal of Nanomedicine, 13, 5637-5649. [Link]

  • Patsnap. What are TNKS2 inhibitors and how do they work?. [Link]

  • Zhang, Y., et al. (2025). XAV939, a tankyrase 1 inhibitior, promotes cell apoptosis in neuroblastoma cell lines by inhibiting Wnt/β-catenin signaling pathway. Cellular and Molecular Biology, 71(1), 1-7. [Link]

  • protocols.io. (2023). Wnt-3a and R-spo1 conditioned media reporter assay. [Link]

  • ResearchGate. Structural Basis and SAR for G007-LK, a Lead Stage 1,2,4-Triazole Based Specific Tankyrase 1/2 Inhibitor. [Link]

  • MDPI. (2025). Understanding Tankyrase Inhibitors and Their Role in the Management of Different Cancer. [Link]

  • ResearchGate. Transcription-Based Reporters of Wnt/-Catenin Signaling. [Link]

  • Lee, S. H., et al. (2016). IWR-1 inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression. OncoTargets and Therapy, 9, 749-757. [Link]

  • YouTube. (2022). Update on PETRA trial investigating a next-generation PARP1 select inhibitor. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23647712, Cyclohexylglycine derived inhibitor, 6. [Link]

  • Ye, F., et al. (2015). Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. Oncotarget, 6(30), 28836-28848. [Link]

  • ResearchGate. IWR-1, a tankyrase inhibitor, attenuates WNT/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft. [Link]

  • Gonder, D. Z., et al. (2019). Tankyrase inhibition sensitizes cells to CDK4 blockade. PLoS ONE, 14(12), e0226730. [Link]

Sources

Orthogonal Validation of 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole as a Novel Kinase X Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Hit Confirmation and Prioritization

In the landscape of early-stage drug discovery, the identification of promising "hits" from high-throughput screening (HTS) campaigns is a critical first step. However, the journey from an initial hit to a validated lead compound is fraught with potential pitfalls, most notably the prevalence of false-positive results. This guide provides an in-depth comparison of orthogonal validation strategies for a novel screening hit, 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole, identified as a potential inhibitor of Kinase X, a key enzyme implicated in an aggressive form of cancer.

Our primary screening campaign, a fluorescence polarization-based assay, flagged 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole with a promising IC50 value. However, reliance on a single assay is insufficient to confidently advance this compound. Assay artifacts, compound promiscuity, and other non-specific interactions can all lead to misleading initial data. Therefore, a rigorous orthogonal validation cascade is not just a recommendation; it is an essential component of scientifically sound drug discovery.[1][2] This guide will detail two distinct and complementary orthogonal assays to rigorously assess the validity of this hit: a biophysical assay to confirm direct target engagement and a cell-based assay to evaluate activity in a more physiologically relevant context.

The Imperative of Orthogonal Validation

High-throughput screens are designed for speed and scale, often at the expense of precision.[3][4] This can lead to the identification of compounds that appear active due to interference with the assay technology rather than genuine interaction with the target. Orthogonal assays, which employ different detection methods and principles, are crucial for filtering out these false positives.[2] By confirming a compound's activity across multiple, mechanistically distinct platforms, we can build a compelling case for its genuine therapeutic potential. The validation workflow presented here is designed to answer two fundamental questions:

  • Does 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole physically bind to Kinase X?

  • Does this binding translate into functional inhibition of Kinase X activity within a cellular environment?

G cluster_0 Primary Screen cluster_1 Orthogonal Validation cluster_2 Decision primary_screen Fluorescence Polarization Assay (IC50 Determination) hit_compound Hit: 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole primary_screen->hit_compound Identifies biophysical Biophysical Assay (Direct Binding) hit_compound->biophysical Validates cell_based Cell-Based Assay (Functional Activity) hit_compound->cell_based Confirms go_nogo Go/No-Go Decision for Lead Optimization biophysical->go_nogo cell_based->go_nogo G cluster_0 SPR Workflow cluster_1 Data Output immobilize 1. Immobilize Kinase X on Sensor Chip inject 2. Inject Compound over Surface (Association) immobilize->inject wash 3. Flow Buffer (Dissociation) inject->wash regenerate 4. Regenerate Surface wash->regenerate sensorgram Sensorgram (Real-time Binding Curve) regenerate->sensorgram kinetics Binding Kinetics (ka, kd, KD) sensorgram->kinetics

Caption: Simplified workflow for an SPR experiment.

Experimental Protocol: SPR
  • Immobilization: Recombinant human Kinase X is covalently immobilized on a CM5 sensor chip via amine coupling. A reference channel is prepared similarly but without the protein to allow for background subtraction.

  • Compound Preparation: 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole is serially diluted in an appropriate running buffer (e.g., HBS-EP+) to create a concentration series (e.g., 0.1 µM to 50 µM).

  • Binding Analysis: Each concentration of the compound is injected over the Kinase X and reference channels for a set association time, followed by a dissociation phase where only running buffer flows over the chip.

  • Regeneration: A specific regeneration solution is injected to remove any bound compound from the Kinase X surface, preparing it for the next injection cycle.

  • Data Analysis: The resulting sensorgrams (response units vs. time) are corrected for background and solvent effects. The kinetic parameters (ka, kd) and the dissociation constant (KD) are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir).

Comparative Data and Interpretation

For a true hit, we expect to see concentration-dependent binding to Kinase X. A promiscuous or non-specific binder might show erratic binding curves or require very high concentrations to elicit a response.

CompoundPrimary Screen IC50 (µM)SPR KD (µM)SPR Interpretation
1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole 1.22.5Confirmed direct binding with moderate affinity.
Control Compound A (Known Binder) 0.50.8Validates assay performance.
Control Compound B (Non-Binder) > 50No BindingConfirms target specificity.
Hypothetical False Positive 2.0No BindingIndicates primary screen artifact.

The SPR data for 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole, showing a KD of 2.5 µM, provides strong evidence of a direct interaction with Kinase X, thus validating the primary screening result.

Orthogonal Assay 2: Cell-Based Target Engagement

While biophysical assays confirm direct binding, they do not guarantee that a compound will be active in the complex environment of a living cell. [5][6]Cell-based assays are therefore essential to assess whether the compound can penetrate the cell membrane, engage its target, and exert a functional effect. [7][8][9]We will use a NanoBRET™ Target Engagement assay.

Rationale for NanoBRET™

The NanoBRET™ assay measures compound binding at a specific protein target in live cells. This technology uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged Kinase X (the energy donor) and a fluorescently labeled tracer that binds to the same kinase (the energy acceptor). If our test compound enters the cell and binds to Kinase X, it will displace the tracer, leading to a decrease in the BRET signal. This provides a quantitative measure of target engagement in a physiological context. [9]

G cluster_0 NanoBRET™ Principle (No Inhibitor) cluster_1 NanoBRET™ Principle (With Inhibitor) kinase_luc Kinase X-NanoLuc® tracer Fluorescent Tracer kinase_luc->tracer Binds tracer->kinase_luc BRET Signal Generated kinase_luc_inhib Kinase X-NanoLuc® tracer_inhib Fluorescent Tracer kinase_luc_inhib->tracer_inhib No BRET Signal inhibitor 1-Cyclohexyl-6,7-difluoro- 1,3-benzodiazole inhibitor->kinase_luc_inhib Binds & Displaces

Sources

A Guide to the Synthesis of 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole: A Comparative Analysis of Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole

1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole, also known as 1-Cyclohexyl-6,7-difluoro-1H-benzimidazole, is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The benzimidazole scaffold is a well-recognized privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The incorporation of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The cyclohexyl substituent introduces a bulky, lipophilic moiety that can further influence the compound's properties.

Given the potential interest in this molecule and the current lack of published synthetic procedures, this guide aims to provide a well-reasoned and experimentally detailed starting point for its preparation.

Proposed Primary Synthetic Protocol

The most logical and convergent synthetic strategy for 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole involves a two-step sequence: first, the synthesis of the key intermediate, N-cyclohexyl-4,5-difluoro-1,2-phenylenediamine, followed by the cyclization to form the benzimidazole ring.

Step 1: Synthesis of N-Cyclohexyl-4,5-difluoro-1,2-phenylenediamine (Intermediate 2)

This step can be efficiently achieved through reductive amination of 4,5-difluoro-1,2-phenylenediamine (1 ) with cyclohexanone. This method is analogous to the preparation of N,N'-dicycloaliphatic-p-phenylenediamines.[1]

Experimental Protocol:

  • To a solution of 4,5-difluoro-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as methanol or ethanol, add cyclohexanone (1.1 eq).

  • Add a catalytic amount of a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise at 0 °C. Alternatively, catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere can be employed.[1]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-cyclohexyl-4,5-difluoro-1,2-phenylenediamine (2 ).

Causality of Experimental Choices:

  • Reductive Amination: This is a highly efficient and widely used method for the formation of C-N bonds. The choice of reducing agent can be tailored; STAB is often milder and more selective for the imine reduction in the presence of the ketone. Catalytic hydrogenation is a cleaner method as it avoids the generation of inorganic byproducts.

  • Solvent: Methanol and ethanol are good choices as they are polar enough to dissolve the starting materials and are compatible with the reducing agents.

Step 2: Synthesis of 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole (Target Molecule 3)

The final step involves the cyclization of the N-substituted o-phenylenediamine (2 ) with a one-carbon source, such as formic acid, to form the benzimidazole ring. This is a classic and reliable method for synthesizing benzimidazoles unsubstituted at the 2-position.

Experimental Protocol:

  • In a round-bottom flask, dissolve N-cyclohexyl-4,5-difluoro-1,2-phenylenediamine (2 ) (1.0 eq) in an excess of formic acid.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into ice-water.

  • Neutralize the solution by the slow addition of a base, such as sodium bicarbonate or sodium hydroxide, until the product precipitates.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

  • If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to afford the pure 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole (3 ).

Causality of Experimental Choices:

  • Formic Acid: It serves as both the reagent (source of the C2-carbon of the benzimidazole) and the solvent in this reaction. The acidic conditions also catalyze the condensation and subsequent cyclization.

  • Reflux: Heating is necessary to drive the dehydration and ring-closure steps of the reaction.

Visualizing the Primary Synthetic Workflow

Primary Synthesis Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Benzimidazole Formation A 4,5-Difluoro-1,2-phenylenediamine (1) C N-Cyclohexyl-4,5-difluoro- 1,2-phenylenediamine (2) A->C Reductive Amination (e.g., NaBH4 or H2/Pd-C) B Cyclohexanone B->C E 1-Cyclohexyl-6,7-difluoro- 1,3-benzodiazole (3) C->E Cyclization (Reflux) D Formic Acid D->E

Caption: Proposed two-step synthesis of the target compound.

Comparative Analysis of Alternative Synthetic Strategies

While the proposed primary route is robust, other synthetic strategies for fluorinated benzimidazoles exist and offer potential advantages or disadvantages depending on the available starting materials and desired scale.

StrategyDescriptionAdvantagesDisadvantages
Primary Proposed Route Reductive amination of 4,5-difluoro-1,2-phenylenediamine followed by cyclization with formic acid.Convergent, uses readily available starting materials, generally high-yielding steps.Requires handling of potentially sensitive diamine intermediates.
Alternative Route 1: Phillips Condensation Condensation of 4,5-difluoro-1,2-phenylenediamine with a suitable aldehyde (e.g., cyclohexanecarboxaldehyde) followed by oxidation.A classic method for 2-substituted benzimidazoles.Not suitable for the target compound which is unsubstituted at the 2-position. Would require a different aldehyde and subsequent N-alkylation.
Alternative Route 2: N-Alkylation of Pre-formed Benzimidazole Synthesis of 6,7-difluorobenzimidazole first, followed by N-alkylation with a cyclohexyl halide or tosylate.May offer regioselectivity challenges (alkylation at N1 vs. N3 if the benzimidazole is not symmetric).Requires the synthesis of 6,7-difluorobenzimidazole, and N-alkylation can sometimes be sluggish.
Alternative Route 3: Microwave-Assisted Synthesis The cyclization step can be accelerated using microwave irradiation. This has been shown to be effective for the synthesis of other fluorinated benzimidazoles.[2][3]Significantly reduced reaction times, often leading to higher yields and cleaner reactions.[2]Requires specialized microwave synthesis equipment.
Visualizing Comparative Synthetic Pathways

Comparative Synthetic Pathways cluster_primary Primary Proposed Route cluster_alt2 Alternative Route 2 P1 4,5-Difluoro-1,2- phenylenediamine P2 N-Cyclohexyl-4,5-difluoro- 1,2-phenylenediamine P1->P2 Reductive Amination P3 Target Molecule P2->P3 Cyclization A1 4,5-Difluoro-1,2- phenylenediamine A2 6,7-Difluorobenzimidazole A1->A2 Cyclization A3 Target Molecule A2->A3 N-Alkylation

Caption: Comparison of the primary and an alternative synthetic route.

Summary of Expected Outcomes and Reproducibility

The following table summarizes the expected outcomes for the primary proposed synthesis based on yields reported for analogous reactions in the literature.

StepReactionKey ReagentsExpected YieldKey Considerations
1Reductive AminationNaBH₄ or H₂/Pd-C70-90%Potential for over-alkylation (di-substitution) if reaction conditions are not controlled.
2Benzimidazole FormationFormic Acid80-95%Ensure complete removal of water to drive the cyclization to completion.

The reproducibility of this synthetic sequence is expected to be high, as the individual reactions are well-established and generally tolerant of a range of substrates. Researchers should focus on careful control of stoichiometry in the reductive amination step and ensuring anhydrous conditions for the cyclization to achieve consistent results.

Conclusion

This guide provides a detailed and scientifically grounded approach to the synthesis of 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole. While direct published data is not available, the proposed two-step protocol, based on analogous and well-documented chemical transformations, offers a reliable and reproducible pathway. The comparative analysis of alternative strategies further equips researchers with a broader understanding of the synthetic landscape for this class of compounds. We are confident that this guide will serve as a valuable resource for scientists and professionals in the field of drug discovery and development.

References

  • Google Patents. (n.d.). Preparation method for 2,5-dichloro-1,4-phenylenediamine.
  • ResearchGate. (2000). I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. Retrieved January 27, 2026, from [Link]

  • Google Patents. (1946). Preparation of n, n'-dicycloaliphatic-p-phenylenediamines.
  • ResearchGate. (2006). Formation of formic acid and cyclohexyl formate in oxidation of cyclohexane. Retrieved January 27, 2026, from [Link]

  • Canadian Center of Science and Education. (2015). Synthesis of Some of Fluorinated Benzimidazole Nucleosides. Retrieved January 27, 2026, from [Link]

  • ACS Publications. (2023). Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2001). (PDF) Synthesis of Fluoro-substituted 4,5-Dihydro-1,2,4-oxadiazoles via 1,3-Dipolar Cycloadditions. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2016). Synthesis of fluorinated benzimidazoles 5a–5v; a MW 110 °C, 3–8 min; b.... Retrieved January 27, 2026, from [Link]

  • Google Patents. (1980). Preparation of N,N-difluoroamines.
  • Mol-Instincts. (n.d.). What is the synthesis method of 4-Fluoro-1,2-phenylenediamine and its applications?. Retrieved January 27, 2026, from [Link]

  • National Institutes of Health. (2018). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Retrieved January 27, 2026, from [Link]

  • ACG Publications. (2014). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2004). Convenient Preparation of N,N′-Diphenyl‐N,N′‐bis(4‐aminophenyl)‐p‐phenylenediamine. Retrieved January 27, 2026, from [Link]

  • Google Patents. (2004). Synthesis of vicinal difluoro aromatics and intermediates thereof.
  • Google Patents. (2005). Synthesis of vicinal difluoro aromatics and intermediates thereof.

Sources

Safety Operating Guide

Navigating the Disposal of 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole: A Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of these compounds. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole, a fluorinated benzodiazole derivative. The principles and procedures outlined here are grounded in established safety protocols and regulatory guidelines, designed to protect both the researcher and the environment.

Understanding the Hazard: A Physicochemical and Toxicological Profile

Fluorinated Compounds: The carbon-fluorine bond is one of the strongest in organic chemistry, imparting high thermal and chemical stability.[1] This stability, however, also contributes to the environmental persistence of many fluorinated organic compounds.[2] Metabolism of some fluorinated compounds can also produce toxic byproducts.[2]

Benzimidazole Derivatives: This class of compounds exhibits a wide range of biological activities.[3] Some benzimidazole derivatives have been shown to possess moderate toxicity and can be cytotoxic.[4]

Based on these characteristics, 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole should be treated as a hazardous substance with potential for environmental persistence and toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole in any form—be it for an experiment or for disposal—the correct PPE is non-negotiable. The following table outlines the recommended PPE levels for various handling scenarios.

Risk Level Task Recommended PPE
Low Handling sealed containers, weighing solids in a ventilated balance enclosure.Nitrile gloves, lab coat, safety glasses.
Moderate Preparing solutions, performing reactions, cleaning minor spills.Double nitrile gloves, chemical-resistant lab coat, chemical splash goggles. A face shield is recommended if there is a splash hazard.[5][6]
High Large-scale transfers, cleaning major spills.Double nitrile gloves, chemical-resistant gown, chemical splash goggles, and a face shield. In cases of significant aerosol generation, a respirator may be necessary.[5][7]

Always consult your institution's specific PPE guidelines.

Waste Segregation and Collection: Preventing Unwanted Reactions

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal.

Incompatible Materials

1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole, as a halogenated organic compound, should not be mixed with the following:

  • Strong Oxidizing Agents (e.g., nitric acid, perchloric acid, permanganates): Can lead to violent reactions.

  • Strong Reducing Agents (e.g., sodium borohydride, lithium aluminum hydride): May react exothermically.

  • Strong Acids and Bases: While benzimidazoles are generally stable, strong acids or bases could potentially catalyze decomposition or unwanted reactions, especially at elevated temperatures.[8]

A general chemical incompatibility chart is a valuable resource for any laboratory.[9][10]

Waste Streams

Establish a dedicated waste container for halogenated organic waste. This container should be:

  • Clearly labeled as "Halogenated Organic Waste" and list the full chemical name of all contents.

  • Made of a compatible material (e.g., high-density polyethylene - HDPE).

  • Kept closed when not in use.

  • Stored in a designated satellite accumulation area.

The following diagram illustrates the decision-making process for waste segregation:

Caption: Waste segregation workflow for halogenated compounds.

Spill Management: A Calm and Methodical Approach

Accidents happen. A well-rehearsed spill response plan is crucial for minimizing exposure and contamination.

Minor Spills (Contained within a fume hood)
  • Alert colleagues in the immediate area.

  • Ensure you are wearing appropriate PPE (at a minimum, double nitrile gloves, lab coat, and chemical splash goggles).

  • Contain the spill by creating a dike with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent for organic solvents).[11][12]

  • Do not use combustible materials like paper towels to absorb the initial spill.

  • Carefully collect the absorbed material using a non-sparking scoop and place it in a labeled, sealable waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect the decontamination materials as hazardous waste.

  • Document the spill according to your institution's policies.

Major Spills (Outside of a fume hood, or involving a large quantity)
  • Evacuate the immediate area and alert others to do the same.

  • If the substance is volatile or if there is a risk of inhalation, evacuate the entire lab and close the doors.

  • Contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

The following flowchart outlines the general spill response procedure:

Caption: Decision-making flowchart for chemical spill response.

Disposal Protocol: The Final Step

Once the waste has been collected and the container is ready for disposal, follow these steps:

  • Ensure the waste container is securely sealed and the exterior is clean.

  • Complete a hazardous waste tag with all required information, including the full chemical name and concentration of all components.

  • Arrange for a pickup with your institution's hazardous waste management provider.

The ultimate disposal method for halogenated organic waste is typically high-temperature incineration . This process is designed to destroy the organic molecule and to scrub the resulting acidic gases (such as hydrogen fluoride) from the exhaust stream. Landfilling of this type of waste is generally not an environmentally sound option due to its persistence and potential to leach into groundwater.

By adhering to these procedures, you contribute to a safer laboratory environment and the responsible stewardship of our planet.

References

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Chemical Aspects of Human and Environmental Overload with Fluorine. (n.d.). PMC. Retrieved January 27, 2026, from [Link]

  • PPE Requirements Hazardous Drug Handling. (n.d.). Retrieved January 27, 2026, from [Link]

  • Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. (2024, November 6). PubMed. Retrieved January 27, 2026, from [Link]

  • Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023, April 27). ACG Publications. Retrieved January 27, 2026, from [Link]

  • SPILL CLEANUP QUICK REFERENCE. (n.d.). Retrieved January 27, 2026, from [Link]

  • A review of Benzimidazole derivatives' potential activities. (2023, June 16). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Incompatible Chemicals. (n.d.). Utah State University. Retrieved January 27, 2026, from [Link]

  • Synthesis of Some Benzimidazole Derivatives and Their Antibacterial and Antifungal Activities. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Spill Kits and Spill Clean Up Procedures. (n.d.). Georgia Tech Environmental Health & Safety. Retrieved January 27, 2026, from [Link]

  • Acute Toxicity Evaluation of a new Benzimidazole derivative on the wistar rat. (n.d.). RJPT. Retrieved January 27, 2026, from [Link]

  • Material Safety Data Sheet - 2-(Cyanomethyl)benzimidazole, 99%. (n.d.). Cole-Parmer. Retrieved January 27, 2026, from [Link]

  • Table of Incompatible Chemicals. (n.d.). University of Maryland. Retrieved January 27, 2026, from [Link]

  • Importance of Fluorine in Benzazole Compounds. (2020, October 14). PMC. Retrieved January 27, 2026, from [Link]

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Retrieved January 27, 2026, from [Link]

  • Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC. Retrieved January 27, 2026, from [Link]

  • How to Neutralize Chemical Spills. (2024, December 31). Lab Manager. Retrieved January 27, 2026, from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Retrieved January 27, 2026, from [Link]

  • Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. (n.d.). NIH. Retrieved January 27, 2026, from [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). CUNY. Retrieved January 27, 2026, from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved January 27, 2026, from [Link]

  • Fluorinated Aromatic Compounds. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Environmental Chemistry of Commercial Fluorinated Surfactants: Transport, Fate, and Source of Perfluoroalkyl Acid Contamination in the Environment. (n.d.). Retrieved January 27, 2026, from [Link]

  • Personal Protective Equipment. (n.d.). NCBI Bookshelf. Retrieved January 27, 2026, from [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives. (2023, November 7). PubMed. Retrieved January 27, 2026, from [Link]

  • Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS). (n.d.). Retrieved January 27, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.